Product packaging for Diethyl pyridine-3,4-dicarboxylate(Cat. No.:CAS No. 1678-52-0)

Diethyl pyridine-3,4-dicarboxylate

Cat. No.: B155637
CAS No.: 1678-52-0
M. Wt: 223.22 g/mol
InChI Key: SIOSRDUNOOIMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl pyridine-3,4-dicarboxylate serves as a critical building block in advanced materials research, particularly for the enzymatic synthesis of novel, fully bio-based polyesters . With growing concerns over global plastic pollution, this compound is investigated as a sustainable, lignin-derivable alternative to petroleum-based aromatic monomers like diethyl terephthalate (DET) and diethyl isophthalate (DEI) . Research demonstrates its successful polymerization with aliphatic diols using enzymatic catalysis, such as lipase B from Candida antarctica (CaLB), to produce aromatic-aliphatic polyesters . The pyridine moiety within the polymer backbone is of significant interest as it can influence the material's rigidity, stacking behavior, and crystallization, potentially leading to polymers with tailored thermal properties . Studies have shown that polymers derived from this monomer can achieve substantial molecular weights, making them suitable for further investigation as biodegradable plastics and coatings, thus positioning this compound at the forefront of developing greener polymer alternatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B155637 Diethyl pyridine-3,4-dicarboxylate CAS No. 1678-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl pyridine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-7-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOSRDUNOOIMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350251
Record name diethyl pyridine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1678-52-0
Record name diethyl pyridine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,4-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diethyl pyridine-3,4-dicarboxylate structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diethyl Pyyridine-3,4-Dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diethyl pyridine-3,4-dicarboxylate (also known as cinchomeronic ester), a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of novel materials and as a scaffold for potential therapeutic agents. This document details its chemical structure, physical properties, experimental protocols for its synthesis and derivatization, and its applications in materials science and drug discovery.

Chemical Structure and Identification

This compound is a pyridine ring substituted with two ethyl ester groups at the 3 and 4 positions.

Structural Formula:

Caption: 2D structure of this compound.

Chemical Identifiers:

  • IUPAC Name: this compound

  • Synonyms: Cinchomeronic ester, Diethyl 3,4-pyridinedicarboxylate, Pyridine-3,4-dicarboxylic acid diethyl ester[1][2][3][4]

  • CAS Number: 1678-52-0[2]

  • Molecular Formula: C₁₁H₁₃NO₄[2]

  • Molecular Weight: 223.23 g/mol [3]

  • SMILES: CCOC(=O)c1ccncc1C(=O)OCC[1]

  • InChI Key: SIOSRDUNOOIMCE-UHFFFAOYSA-N[2]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, predicting solubility, and understanding its behavior in various systems.

PropertyValueUnitSource(s)
Physical State Liquid-[3]
Appearance Clear colorless to yellow-[5]
Density 1.145 (@ 25 °C)g/mL[3]
Boiling Point 172 (@ 21 mmHg)°C[3]
Flash Point 113 (closed cup)°C[3]
Refractive Index (n20/D) 1.496-[3]
Water Solubility (log₁₀WS) -2.56mol/L (calculated)[1]
Octanol/Water Partition Coefficient (logP) 1.435- (calculated)[1]
McGowan's Characteristic Volume (McVol) 166.950ml/mol (calculated)[1]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from pyridine-3,4-dicarboxylic acid (cinchomeronic acid).

Materials:

  • Pyridine-3,4-dicarboxylic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Benzene or Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend pyridine-3,4-dicarboxylic acid (1 equivalent) in absolute ethanol (3-5 volumes).

  • Acid Catalysis: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by TLC or LC-MS and can take several hours (e.g., 16 hours) to reach completion. To drive the equilibrium, a Dean-Stark trap can be used with a solvent like toluene to remove the water formed during the reaction.

  • Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a larger beaker containing ice-water. Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography if necessary.

Protocol 2: Hydrolysis to Pyridine-3,4-dicarboxylic Acid

This protocol outlines the basic hydrolysis of the diethyl ester back to its corresponding dicarboxylic acid, a common precursor for further functionalization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Stir plate, round-bottom flask, pH paper/meter

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of THF/water or MeOH/water.

  • Saponification: Add an excess of NaOH or LiOH (2.2-3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC, showing consumption of the starting material).

  • Workup - Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution to a pH of ~2-3. The dicarboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield pure pyridine-3,4-dicarboxylic acid.

Applications and Synthetic Utility

This compound is a valuable intermediate in both materials science and medicinal chemistry. Its pyridine core and reactive ester groups allow for diverse chemical transformations.

A. Bio-based Polymer Synthesis

The compound is a key monomer for creating sustainable, bio-based aromatic-aliphatic polyesters. This positions it as a renewable alternative to petroleum-derived monomers like diethyl terephthalate. The pyridine nitrogen in the polymer backbone can influence material properties such as rigidity and thermal stability.

G start Diethyl Pyridine- 3,4-dicarboxylate (Monomer) process Enzymatic Polymerization start->process diol Aliphatic Diol (e.g., 1,4-Butanediol) diol->process catalyst Enzymatic Catalyst (e.g., Candida antarctica Lipase B) catalyst->process polymer Aromatic-Aliphatic Polyester process->polymer end Sustainable Materials (Biodegradable Plastics, Coatings) polymer->end

Caption: Workflow for enzymatic synthesis of bio-based polyesters.

B. Intermediate for Drug Discovery and Organic Synthesis

The pyridine dicarboxylate scaffold is a versatile starting point for developing new therapeutic agents and complex organic molecules. The ester groups can be readily converted into other functionalities like acids, amides, and alcohols, providing access to a wide range of derivatives for pharmacological screening or further synthesis.

G start Diethyl Pyridine- 3,4-dicarboxylate hydrolysis Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis amidation Amidation (e.g., R-NH₂) start->amidation reduction Reduction (e.g., LiAlH₄) start->reduction substitution Ring Substitution (e.g., Nucleophilic) start->substitution diacid Pyridine-3,4- dicarboxylic Acid hydrolysis->diacid diamide Pyridine-3,4- dicarboxamide Derivatives amidation->diamide diol Pyridine-3,4- dimethanol reduction->diol substituted Functionalized Pyridine Core substitution->substituted app1 MOF Linkers, Pharmaceutical Precursors diacid->app1 app2 Bioactive Molecules, Ligands diamide->app2 app3 Specialty Polymers, Chiral Ligands diol->app3 app4 Novel Scaffolds for Drug Discovery substituted->app4

Caption: Synthetic utility and derivatization of the core molecule.

References

An In-depth Technical Guide to the Physical Properties of Cinchomeronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cinchomeronic acid and its corresponding esters, with a primary focus on the diethyl and dimethyl esters. Cinchomeronic acid, also known as pyridine-3,4-dicarboxylic acid, and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and functional materials. A thorough understanding of their physical properties is crucial for their application in drug design, formulation, and materials science.

Core Physical Properties

The physical characteristics of cinchomeronic acid and its esters are fundamental to their handling, processing, and behavior in various chemical and biological systems. The following tables summarize the key physical properties for cinchomeronic acid, diethyl cinchomeronate, and dimethyl cinchomeronate, compiled from various sources.

Data Presentation

Table 1: Physical Properties of Cinchomeronic Acid (Pyridine-3,4-dicarboxylic Acid)

PropertyValueSource
Molecular Formula C₇H₅NO₄[1][2]
Molecular Weight 167.12 g/mol [1][3]
Appearance White to slightly beige crystalline powder[1][4]
Melting Point 256 °C (decomposes)[1][3]
Boiling Point 528.8 °C at 760 mmHg[1]
Density ~1.6 g/cm³[1]
Solubility Sparingly soluble in hot alcohol, ether, and benzene. Insoluble in chloroform.[3]

Table 2: Physical Properties of Diethyl Cinchomeronate (Diethyl Pyridine-3,4-dicarboxylate)

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄[5][6]
Molecular Weight 223.23 g/mol [5]
Appearance Liquid[5]
Boiling Point 172 °C at 21 mmHg[5]
Density 1.145 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.496[5]
logP (Octanol/Water Partition Coefficient) 1.435 (Calculated)[7]
Water Solubility (log10WS in mol/L) -2.56 (Calculated)[7]

Table 3: Physical Properties of Dimethyl Cinchomeronate (Dimethyl Pyridine-3,4-dicarboxylate)

PropertyValueSource
Molecular Formula C₉H₉NO₄[8]
Molecular Weight 195.17 g/mol [3][8]
Appearance Crystals[3]
Melting Point 141 °C[3]
Boiling Point 244.7 °C at 760 mmHg[9]
Density 1.231 g/cm³[9]

Experimental Protocols

The determination of the physical properties outlined above requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (for solid compounds like Cinchomeronic Acid and Dimethyl Cinchomeronate)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

    • Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

  • Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A pure compound will typically have a sharp melting range of 1-2 °C.

Boiling Point Determination (for liquid compounds like Diethyl Cinchomeronate)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Siwoloboff's Method):

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with oil).

  • Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as bubbles.

  • Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube. At this point, remove the heat and allow the apparatus to cool slowly.

  • Recording: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Density Determination (for liquid compounds)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Pycnometer Calibration: The clean, dry pycnometer is weighed empty on an analytical balance.

  • Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Equilibration: The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

  • Weighing: The pycnometer is removed from the bath, dried thoroughly, and weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (for liquid compounds)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Lint-free tissue

Procedure:

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Temperature Control: The prisms of the refractometer are connected to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

  • Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.

  • Measurement: The prisms are closed, and the light source is adjusted. The eyepiece is used to bring the dividing line between the light and dark fields into sharp focus. The compensator is adjusted to eliminate any color fringes.

  • Reading: The refractive index is read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the physical properties of a cinchomeronic ester.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Reporting synthesis Synthesis of Cinchomeronic Ester purification Purification (e.g., Distillation/Crystallization) synthesis->purification mp Melting Point Determination (for solids) purification->mp bp Boiling Point Determination (for liquids) purification->bp density Density Measurement (for liquids) purification->density ri Refractive Index Measurement (for liquids) purification->ri data_table Tabulation of Results mp->data_table bp->data_table density->data_table ri->data_table report Technical Report Generation data_table->report

Caption: Experimental workflow for physical property determination of cinchomeronic esters.

References

An In-depth Technical Guide to Diethyl 3,4-pyridinedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3,4-pyridinedicarboxylate (CAS No. 1678-52-0), a pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities. Particular emphasis is placed on its emerging role as a modulator of prolyl-4-hydroxylase and as a precursor to Retinoid-related Orphan Receptor Gamma (RORγ) inhibitors, highlighting its potential in the development of novel therapeutics.

Chemical and Physical Properties

Diethyl 3,4-pyridinedicarboxylate, also known as cinchomeronic ester, is a diester derivative of pyridine-3,4-dicarboxylic acid. It is a liquid at room temperature with a high boiling point and is soluble in organic solvents.

PropertyValueReference
CAS Number 1678-52-0[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Appearance Liquid[1]
Boiling Point 172 °C at 21 mmHg[1]
Density 1.145 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.496[1]
Flash Point 113 °C (closed cup)[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of Diethyl 3,4-pyridinedicarboxylate in CDCl₃ exhibits characteristic signals for the pyridine ring protons and the ethyl ester groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.04s1HH-2 (Pyridine ring)
8.79d, J = 5.2 Hz1HH-6 (Pyridine ring)
7.47d, J = 5.2 Hz1HH-5 (Pyridine ring)
4.41 - 4.35m4H-OCH₂CH₃
1.38 - 1.34m6H-OCH₂CH₃

Note: The assignments are based on literature data and may require experimental verification.

¹³C NMR Spectroscopy, FT-IR Spectroscopy, and Mass Spectrometry

Synthesis of Diethyl 3,4-pyridinedicarboxylate

The most common method for the synthesis of Diethyl 3,4-pyridinedicarboxylate is the Fischer esterification of 3,4-pyridinedicarboxylic acid.

Experimental Protocol: Fischer Esterification

Materials:

  • 3,4-Pyridinedicarboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-pyridinedicarboxylic acid (1 equivalent) in anhydrous ethanol, slowly add concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to reflux for an extended period (e.g., 2 days) to ensure complete diesterification.

  • After cooling the reaction mixture to room temperature, remove the excess ethanol by distillation under reduced pressure.

  • Dissolve the resulting oily residue in ethyl acetate and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain pure Diethyl 3,4-pyridinedicarboxylate.

Synthesis_Workflow start 3,4-Pyridinedicarboxylic Acid reflux Reflux start->reflux reagents Anhydrous Ethanol, Concentrated H₂SO₄ reagents->reflux workup Work-up: - Evaporation - Neutralization - Extraction reflux->workup purification Silica Gel Column Chromatography workup->purification product Diethyl 3,4-pyridinedicarboxylate purification->product

Caption: Fischer Esterification of 3,4-Pyridinedicarboxylic Acid.

Biological Activity and Applications in Drug Development

Diethyl 3,4-pyridinedicarboxylate and its derivatives have garnered attention for their potential therapeutic applications, primarily as enzyme inhibitors and receptor modulators.

Inhibition of Prolyl-4-Hydroxylase

Pyridinedicarboxylic acids and their esters are known inhibitors of prolyl-4-hydroxylase (P4H), an enzyme crucial for collagen biosynthesis.[2][3] The overproduction of collagen is a hallmark of fibrotic diseases and certain cancers.[2] The diethyl ester form of these inhibitors is thought to act as a pro-drug, facilitating cell permeability, with intracellular hydrolysis releasing the active dicarboxylic acid that inhibits the enzyme.[2] While the 2,4- and 2,5-isomers have been more extensively studied, the 3,4-isomer is also a potential candidate for the development of antifibrotic agents.[2]

The inhibition of P4H by pyridinedicarboxylates is believed to occur through competition with the co-substrate, α-ketoglutarate, at the enzyme's active site.[2]

P4H_Inhibition Procollagen Procollagen P4H Prolyl-4-Hydroxylase (P4H) Procollagen->P4H Substrate HydroxylatedCollagen Hydroxylated Procollagen P4H->HydroxylatedCollagen Hydroxylation Collagen Stable Collagen Triple Helix HydroxylatedCollagen->Collagen Fibrosis Fibrosis / Cancer Metastasis Collagen->Fibrosis Inhibitor Diethyl 3,4-pyridinedicarboxylate (as pro-drug) ActiveInhibitor 3,4-Pyridinedicarboxylic Acid (Active Inhibitor) Inhibitor->ActiveInhibitor Intracellular hydrolysis ActiveInhibitor->P4H Inhibition

Caption: Proposed Mechanism of Prolyl-4-Hydroxylase Inhibition.

Precursor for RORγ Inhibitors

Diethyl 3,4-pyridinedicarboxylate has been utilized as a starting material for the synthesis of Retinoid-related Orphan Receptor Gamma (RORγ) inhibitors. RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[4] Therefore, inhibitors of RORγ are being actively pursued as potential therapeutics for these conditions.

The synthesis of RORγ inhibitors from Diethyl 3,4-pyridinedicarboxylate typically involves multi-step chemical transformations to construct more complex molecules that can bind to the ligand-binding domain of the receptor.

RORg_Inhibitor_Synthesis_Logic start Diethyl 3,4-pyridinedicarboxylate modification Chemical Modifications (e.g., amidation, coupling reactions) start->modification inhibitor RORγ Inhibitor modification->inhibitor rorg RORγ Receptor inhibitor->rorg Inhibition th17 Th17 Cell Differentiation rorg->th17 Promotes autoimmune Autoimmune Disease th17->autoimmune Contributes to

Caption: Logical Pathway from Precursor to Therapeutic Target.

Conclusion

Diethyl 3,4-pyridinedicarboxylate is a versatile chemical intermediate with significant potential in drug discovery and development. Its role as a precursor for RORγ inhibitors and its potential as a prolyl-4-hydroxylase inhibitor make it a valuable scaffold for the design of novel therapeutics for autoimmune diseases and fibrotic conditions. Further research is warranted to fully elucidate its biological activities and to develop more efficient and diverse synthetic routes to its derivatives. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

References

An In-depth Technical Guide to the Synthesis of Cinchomeronic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cinchomeronic acid diethyl ester, also known as diethyl 3,4-pyridinedicarboxylate. This document details the prevalent synthetic methodology, experimental protocols, and key data points to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis. Cinchomeronic acid and its derivatives are valuable building blocks in the development of novel pharmaceuticals and functional materials.

Introduction

Cinchomeronic acid diethyl ester is a pyridine derivative with two ethyl ester functionalities at the 3 and 4 positions of the pyridine ring. The presence of the nitrogen atom and the ester groups makes it a versatile intermediate for a variety of chemical transformations, including hydrolysis, amidation, and reduction.[1] This allows for the synthesis of a diverse range of more complex molecules.

Synthetic Route: Fischer-Speier Esterification

The most common and direct method for the synthesis of cinchomeronic acid diethyl ester is the Fischer-Speier esterification of cinchomeronic acid (pyridine-3,4-dicarboxylic acid). This classic reaction involves the treatment of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[2][3][4][5] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is often removed.[3][5]

The overall reaction is as follows:

Synthesis_of_Cinchomeronic_Acid_Diethyl_Ester Cinchomeronic_Acid Cinchomeronic Acid reaction Cinchomeronic_Acid->reaction Ethanol Ethanol (excess) Ethanol->reaction H2SO4 H₂SO₄ (catalyst) H2SO4->reaction Heat Heat (Reflux) Heat->reaction Cinchomeronic_Acid_Diethyl_Ester Cinchomeronic Acid Diethyl Ester Water Water reaction->Cinchomeronic_Acid_Diethyl_Ester reaction->Water

Caption: Fischer-Speier esterification of cinchomeronic acid.

Experimental Protocol

Materials:

  • Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (for azeotropic removal of water, optional)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend cinchomeronic acid in an excess of absolute ethanol.

  • Acid Addition: Slowly add concentrated sulfuric acid to the suspension with cooling. An exothermic reaction will occur.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 16 hours, as in the case of the 2,5-isomer) to ensure complete esterification.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a large volume of ice-water.

    • Carefully neutralize the acidic solution by adding solid sodium bicarbonate in portions until the effervescence ceases.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by vacuum distillation. Physical properties for the pure product are provided in the table below.

Data Presentation

The following table summarizes the key quantitative data for cinchomeronic acid diethyl ester.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance Liquid
Boiling Point 172 °C at 21 mmHg
Density 1.145 g/mL at 25 °C
Refractive Index (n20/D) 1.496

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of cinchomeronic acid diethyl ester.

Synthesis_Workflow Start Start: Cinchomeronic Acid & Ethanol Acid_Addition Catalyst Addition (H₂SO₄) Start->Acid_Addition Reflux Heating under Reflux Acid_Addition->Reflux Workup Aqueous Work-up & Neutralization Reflux->Workup Extraction Solvent Extraction (EtOAc) Workup->Extraction Drying Drying of Organic Phase (Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Final_Product Pure Cinchomeronic Acid Diethyl Ester Purification->Final_Product

Caption: Workflow for the synthesis of cinchomeronic acid diethyl ester.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The esterification reaction is exothermic, especially during the addition of sulfuric acid. Proper cooling and slow addition are crucial.

  • Organic solvents such as ethanol, ethyl acetate, diethyl ether, and hexane are flammable and should be handled away from ignition sources.

  • Vacuum distillation should be performed with appropriate glassware and a safety screen.

This guide provides a foundational understanding and a practical framework for the synthesis of cinchomeronic acid diethyl ester. Researchers are encouraged to consult additional safety data sheets and laboratory safety protocols before undertaking this procedure.

References

An In-depth Technical Guide to the Basic Chemical Reactivity of Diethyl Pyridine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-3,4-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its pyridine core, substituted with two reactive ethyl ester functionalities at the 3- and 4-positions, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its core chemical reactivity, focusing on key reactions such as hydrolysis, amidation, reduction, and cyclization. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, providing detailed experimental protocols and quantitative data where available.

Core Reactivity of the Ester Functionalities

The primary sites of reactivity in this compound are the two ethyl ester groups. These can readily undergo nucleophilic acyl substitution and reduction, providing access to a wide array of derivatives.

Hydrolysis to Pyridine-3,4-dicarboxylic Acid

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, also known as cinchomeronic acid, is a fundamental transformation. This diacid is a valuable precursor for the synthesis of pharmaceuticals and coordination polymers. The reaction is typically carried out under basic conditions (saponification) followed by acidification.

Table 1: Quantitative Data for Hydrolysis of this compound (Adapted Protocol)

ParameterValueReference
Reactant This compoundN/A
Reagent Sodium Hydroxide (NaOH)[1]
Solvent Methanol/Water[1]
Reaction Temperature Reflux (approx. 65-70 °C)[1]
Reaction Time 4 hours[1]
Product Pyridine-3,4-dicarboxylic acidN/A
Theoretical Yield ~98%[1]
Typical Purity >95%[1]

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from the hydrolysis of diethyl 2,5-pyridinedicarboxylate and is expected to yield pyridine-3,4-dicarboxylic acid.[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of methanol and a 30% aqueous solution of sodium hydroxide. A typical ratio is 1:3:2 (ester:methanol:NaOH solution, by volume).

  • Heat the mixture to reflux with vigorous stirring for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 2-3.

  • A white precipitate of pyridine-3,4-dicarboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Hydrolysis_Workflow start This compound reagents NaOH, MeOH/H2O start->reagents 1. reflux Reflux (4h) reagents->reflux 2. acidify Acidify with HCl (pH 2-3) reflux->acidify 3. precipitate Precipitation acidify->precipitate 4. filter Filter and Dry precipitate->filter 5. product Pyridine-3,4-dicarboxylic Acid filter->product 6.

Experimental workflow for the hydrolysis of this compound.
Amidation to Pyridine-3,4-dicarboxamides

The ester groups can be converted to amides through reaction with ammonia or primary/secondary amines. This reaction typically requires a two-step process involving initial hydrolysis to the dicarboxylic acid followed by activation and reaction with the amine. A one-pot procedure directly from the diester is less common but can be achieved under specific conditions.

Table 2: Quantitative Data for a Two-Step Amidation Protocol (Representative)

ParameterStep 1: HydrolysisStep 2: Amidation
Starting Material This compoundPyridine-3,4-dicarboxylic acid
Reagents NaOH, HClThionyl chloride (SOCl₂), Amine (e.g., NH₃, RNH₂)
Solvent Methanol/WaterDichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature Reflux0 °C to Room Temperature
Product Pyridine-3,4-dicarboxylic acidPyridine-3,4-dicarboxamide
Typical Yield HighModerate to High

Experimental Protocol: Two-Step Synthesis of Pyridine-3,4-dicarboxamide

Step 1: Hydrolysis

  • Follow the protocol for the hydrolysis of this compound as described in section 2.1.

Step 2: Amidation via the Acyl Chloride

  • Suspend the dry pyridine-3,4-dicarboxylic acid in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours until the solid has dissolved and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude pyridine-3,4-dicarbonyl dichloride.

  • Dissolve the crude acyl chloride in a dry, inert solvent such as dichloromethane or tetrahydrofuran and cool to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (e.g., aqueous ammonia for the primary diamide, or a primary/secondary amine for substituted amides) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The reaction mixture can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Amidation_Workflow start This compound hydrolysis Hydrolysis (NaOH, HCl) start->hydrolysis diacid Pyridine-3,4-dicarboxylic Acid hydrolysis->diacid activation Activation (SOCl₂) diacid->activation acyl_chloride Pyridine-3,4-dicarbonyl dichloride activation->acyl_chloride amination Amination (Amine) acyl_chloride->amination product Pyridine-3,4-dicarboxamide amination->product

Two-step workflow for the synthesis of pyridine-3,4-dicarboxamides.
Reduction to Pyridine-3,4-dimethanol

The ester groups can be reduced to the corresponding primary alcohols, yielding pyridine-3,4-dimethanol, a useful synthon for further elaboration. Strong reducing agents such as lithium aluminum hydride (LAH) are typically employed for this transformation.

Table 3: Quantitative Data for Reduction of this compound (General Protocol)

ParameterValueReference
Reactant This compoundN/A
Reagent Lithium Aluminum Hydride (LiAlH₄)[2]
Solvent Dry Tetrahydrofuran (THF)[2]
Reaction Temperature 0 °C to Room Temperature[3]
Product Pyridine-3,4-dimethanol[2]
Typical Yield HighN/A

Experimental Protocol: Reduction of this compound with LiAlH₄

This is a general procedure for the reduction of esters to alcohols and should be applicable to this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir plate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in dry THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in dry THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture until a white precipitate of aluminum salts forms.

  • Filter the solid and wash it thoroughly with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine-3,4-dimethanol. The product can be purified by recrystallization or column chromatography.

Reduction_Workflow start This compound lah LiAlH₄ in dry THF, 0 °C start->lah 1. addition Dropwise Addition lah->addition 2. stir Stir at RT addition->stir 3. quench Fieser Workup stir->quench 4. filter Filter and Concentrate quench->filter 5. product Pyridine-3,4-dimethanol filter->product 6. Cyclization_Workflow start This compound hydrazine Hydrazine Hydrate in Ethanol start->hydrazine 1. reflux Reflux hydrazine->reflux 2. cyclization Intramolecular Cyclization reflux->cyclization 3. product 1H-Pyrazolo[3,4-d]pyridin-4(5H)-one cyclization->product 4. Biological_Relevance start This compound (Pro-drug) hydrolysis Intracellular Hydrolysis start->hydrolysis diacid Pyridine-3,4-dicarboxylic Acid (Active Inhibitor) hydrolysis->diacid enzyme1 Prolyl 4-Hydroxylase (Collagen Synthesis) diacid->enzyme1 Inhibition enzyme2 JMJD5 (Cancer-related) diacid->enzyme2 Inhibition enzyme3 Heme Synthesis Enzymes diacid->enzyme3 Inhibition

References

Spectroscopic Profile of Diethyl Pyridine-3,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl pyridine-3,4-dicarboxylate (CAS No: 1678-52-0), a heterocyclic organic compound with applications in materials science and as a versatile synthetic intermediate.[1] This document compiles available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. This data is essential for the structural elucidation and characterization of the compound.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.23 g/mol
AppearanceClear colorless to yellow liquid[2]
Boiling Point172 °C at 21 mmHg
Density1.145 g/mL at 25 °C
Refractive Index1.496 (n20/D)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below.

¹H NMR (Proton NMR) Data (Predicted) [1]

ProtonsChemical Shift (ppm)MultiplicityIntegration
Pyridine Ring Hδ 7.2-9.0Multiplet3H
-OCH₂- (Ethyl)~δ 4.4Quartet4H
-CH₃ (Ethyl)~δ 1.4Triplet6H

¹³C NMR (Carbon NMR) Data (Predicted) [1]

Carbon AtomsChemical Shift (ppm)
Carbonyl (C=O)~δ 165
Pyridine Ring Cδ 120-155
-OCH₂- (Ethyl)~δ 61
-CH₃ (Ethyl)~δ 14
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands [1]

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Ester)~1700Strong
C-O Stretch (Ester)1300-1000Strong
C=C, C=N Stretch (Pyridine Ring)1600-1400Medium-Weak
C-H Stretch (Aromatic)3100-3000Medium-Weak
C-H Stretch (Aliphatic)3000-2850Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data

m/z ValueInterpretation
223Molecular Ion (M⁺)
178[M - OCH₂CH₃]⁺
150[M - COOCH₂CH₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of this compound.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

  • Spectrometer: 300-500 MHz

  • Pulse Sequence: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (can be adjusted based on sample concentration)

  • Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75-125 MHz

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 (or more, due to the low natural abundance of ¹³C)

  • Spectral Width: 0-220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first to create a thin liquid film.

  • Mount the sandwiched plates in the spectrometer's sample holder.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Direct Infusion: Introduce the liquid sample directly into the ion source via a heated probe.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC, which separates the compound before it enters the mass spectrometer.

Instrument Parameters (EI-MS):

  • Ionization Energy: 70 eV

  • Source Temperature: 150-250 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 1-2 scans/second

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, comparison with authenticated reference spectra is recommended.

References

Navigating the Research Landscape of Diethyl 3,4-Pyridinedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on diethyl 3,4-pyridinedicarboxylate (CAS No. 1678-52-0), a versatile heterocyclic compound, is now available for researchers, scientists, and professionals in drug development. This guide consolidates information on its commercial availability, key synthetic protocols, and its significant role as a precursor in the development of therapeutic agents, particularly RORγ inhibitors for autoimmune diseases, and its application in polymer chemistry.

Commercial Availability

Diethyl 3,4-pyridinedicarboxylate is commercially available from several chemical suppliers. The compound, also known by its synonym Cinchomeronic ester, is typically offered at a purity of 97% or higher. Researchers can source this liquid chemical from major suppliers such as Sigma-Aldrich and Dayang Chem (Hangzhou) Co., Ltd.[1]

For procurement purposes, the following quantitative data has been compiled from various suppliers:

Supplier CAS Number Purity Physical Form Additional Notes
Sigma-Aldrich1678-52-097%LiquidAlso known as Cinchomeronic ester.
Dayang Chem (Hangzhou) Co., Ltd.1678-52-097% (typical)Not specifiedA manufactory based in China.
Shandong Mopai Biotechnology Co., LTD1678-52-099%Not specified-
P&S Chemicals1678-52-0Not specifiedNot specifiedProvides IUPAC name and other synonyms.[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of diethyl 3,4-pyridinedicarboxylate is through the esterification of 3,4-pyridinedicarboxylic acid. A detailed experimental protocol for this transformation is outlined below.

Protocol 1: Esterification of 3,4-Pyridinedicarboxylic Acid

This protocol describes the synthesis of diethyl 3,4-pyridinedicarboxylate via Fischer esterification.

Materials:

  • 3,4-Pyridinedicarboxylic acid

  • Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Ammonium hydroxide (NH₄OH) aqueous solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 10.0 g (59.8 mmol) of 3,4-pyridinedicarboxylic acid in ethanol.

  • Slowly add 12 mL of concentrated sulfuric acid to the ethanol solution.

  • Heat the mixture to reflux and maintain for 48 hours.

  • After cooling the reaction mixture to room temperature, distill off the excess ethanol.

  • Dissolve the resulting oily mixture in ethyl acetate.

  • Neutralize the solution with an aqueous solution of ammonium hydroxide.

  • Dry the organic layer over sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mobile phase of ethyl acetate:hexane (1:3).[3]

Expected Yield: 9.0 g (67%)[3]

Characterization (¹H NMR):

  • (400 MHz, CDCl₃, 298 K): δ 9.04 (s, 1H), 8.79 (d, JHH = 5.2 Hz, 1H), 7.47 (d, JHH = 5.2 Hz, 1H), 4.41 - 4.35 (m, 4H), 1.38 - 1.34 (m, 6H).[3]

Experimental Workflow for Esterification

G start Start: 3,4-Pyridinedicarboxylic Acid reagents Add Ethanol and Conc. H₂SO₄ start->reagents reflux Reflux for 48 hours reagents->reflux distill Distill off excess Ethanol reflux->distill dissolve Dissolve in Ethyl Acetate distill->dissolve neutralize Neutralize with aq. NH₄OH dissolve->neutralize dry Dry over Na₂SO₄ neutralize->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography (EtOAc:Hexane = 1:3) concentrate->purify end End: Diethyl 3,4-pyridinedicarboxylate purify->end

A flowchart illustrating the synthesis of diethyl 3,4-pyridinedicarboxylate.

Applications in Drug Discovery: RORγ Inhibitors

A significant application of diethyl 3,4-pyridinedicarboxylate is its use as a key intermediate in the synthesis of Retinoic acid-related Orphan Receptor gamma (RORγ) inhibitors.[3] RORγ is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases.[4][5] By inhibiting RORγ, the pro-inflammatory cascade driven by Th17 cells and their cytokines, such as IL-17, can be suppressed.[5][6] This makes RORγ an attractive therapeutic target for conditions like rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis.[3]

The RORγ Signaling Pathway and Inhibition

The RORγ signaling pathway is integral to the inflammatory response mediated by Th17 cells. RORγ, upon activation, binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines like IL-17A and IL-17F. RORγ inhibitors, synthesized from precursors such as diethyl 3,4-pyridinedicarboxylate, function by binding to the ligand-binding domain of the RORγ receptor. This binding event prevents the recruitment of co-activators necessary for transcriptional activation, thereby blocking the expression of pro-inflammatory genes.

Simplified RORγ Signaling Pathway and Point of Inhibition

G cluster_cell Th17 Cell RORg RORγ RORg_Coactivator RORγ-Co-activator Complex RORg->RORg_Coactivator binds Coactivator Co-activators Coactivator->RORg_Coactivator RORE RORE (DNA) RORg_Coactivator->RORE binds to Transcription Transcription RORE->Transcription initiates IL17_mRNA IL-17 mRNA Transcription->IL17_mRNA IL17_Protein IL-17 Protein (Pro-inflammatory Cytokine) IL17_mRNA->IL17_Protein Translation Inflammation Inflammation IL17_Protein->Inflammation promotes Inhibitor RORγ Inhibitor (from Diethyl 3,4-pyridinedicarboxylate) Inhibitor->RORg blocks binding of co-activators

References

An In-depth Technical Guide to Pyridine-3,4-dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyridine-3,4-dicarboxylic acid esters, covering their synthesis, chemical properties, and significant applications in medicinal chemistry and materials science.

Introduction to Pyridine-3,4-dicarboxylic Acid and its Esters

Pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid, is an organic compound with the chemical formula C₇H₅NO₄.[1] It is one of six isomers of pyridinedicarboxylic acid, which are derivatives of pyridine with two carboxyl groups.[1] The esters of pyridine-3,4-dicarboxylic acid are a class of compounds where the hydrogen atoms of the carboxylic acid groups are replaced by alkyl or aryl groups. These esters are valuable intermediates in the synthesis of a wide range of fine chemicals, including complex heterocyclic compounds, specialty polymers, and advanced materials.[2]

The unique chemical structure of pyridine-3,4-dicarboxylic acid and its esters, featuring a pyridine ring, imparts specific biological activities, making them important scaffolds in drug discovery.[3][4] Pyridine derivatives are found in numerous FDA-approved drugs and are investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7][8]

Physicochemical Properties and Synthesis

Pyridine-3,4-dicarboxylic acid is a white to off-white solid that is slightly soluble in water.[9] It is a stable compound under normal conditions and is acidic due to the presence of two carboxylic acid groups.[9]

Table 1: Physicochemical Properties of Pyridine-3,4-dicarboxylic Acid
PropertyValueReference
Molecular Formula C₇H₅NO₄[3]
Molar Mass 167.12 g/mol [1][9]
Appearance White to off-white solid[9]
Melting Point 262-270 °C (decomposes)[9]
Density ~1.55 g/cm³[9]
pKa1 3.23[9]
pKa2 4.94[9]
Solubility in Water Slightly soluble (2.34 g/L)[3][9]

Synthesis of Pyridine-3,4-dicarboxylic Acid and its Esters

The synthesis of pyridine-3,4-dicarboxylic acid can be achieved through the oxidation of isoquinoline. A common laboratory-scale synthesis involves the use of an oxidizing agent in an acidic medium.

The esterification of pyridine-3,4-dicarboxylic acid to its corresponding esters is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid.[10] The reaction mixture is usually heated to drive the reaction to completion.

Applications in Drug Development and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in π-π stacking interactions with biological targets.[5] Pyridine carboxylic acid derivatives have been extensively studied and have led to the development of numerous drugs for various diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS.[5][11]

Enzyme Inhibition

Pyridine-based molecules are known to be effective enzyme inhibitors.[6] The nitrogen atom in the pyridine ring and the carboxylic acid groups can coordinate with metal ions in the active sites of enzymes, leading to their inhibition.[5] This property makes pyridine-3,4-dicarboxylic acid esters and their derivatives promising candidates for the development of novel enzyme inhibitors for therapeutic purposes.[6][11]

Signaling_Pathway cluster_0 Pyridine-3,4-dicarboxylic Acid Ester Core cluster_1 Drug Development Pipeline cluster_2 Therapeutic Applications Core Pyridine-3,4-dicarboxylic Acid Ester Scaffold LeadGen Lead Generation & Optimization Core->LeadGen Structural Basis Preclinical Preclinical Studies LeadGen->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug Anticancer Anticancer Agents Drug->Anticancer Antimicrobial Antimicrobial Agents Drug->Antimicrobial Antiinflammatory Anti-inflammatory Drugs Drug->Antiinflammatory EnzymeInhibitors Enzyme Inhibitors Drug->EnzymeInhibitors

Role of Pyridine Scaffolds in Drug Discovery

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3,4-dicarboxylic Acid from Isoquinoline

This protocol is based on the oxidation of isoquinoline.[12]

Materials:

  • Isoquinoline

  • Sulfuric acid (96%)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Tetrabutylammonium bromide

  • Oxone (potassium peroxymonosulfate)

  • Concentrated ammonia solution

  • Water

Procedure:

  • In a reaction kettle, add 30 g of water and start stirring.

  • Add 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline to the reaction kettle.

  • Heat the mixture to 60 °C.

  • Once the temperature reaches 60 °C, add 20 g of oxone in batches.

  • After the addition of oxone is complete, maintain the reaction at 60 °C for 16 hours.

  • After the reaction is complete, cool the mixture to a temperature between -10 °C and 10 °C.

  • Slowly add concentrated ammonia dropwise while stirring to adjust the pH to 0.6-1.

  • Continue stirring for 1 hour.

  • Filter the precipitate by suction filtration and dry it to obtain pyridine-3,4-dicarboxylic acid. The reported yield is 71%.[12]

Experimental_Workflow start Start step1 Combine Reactants: Water, Fe(NO₃)₃·9H₂O, H₂SO₄, Tetrabutylammonium bromide, Isoquinoline start->step1 step2 Heat to 60°C step1->step2 step3 Add Oxone in Batches step2->step3 step4 Incubate for 16 hours at 60°C step3->step4 step5 Cool to -10°C to 10°C step4->step5 step6 Adjust pH to 0.6-1 with Ammonia step5->step6 step7 Stir for 1 hour step6->step7 step8 Suction Filtration step7->step8 step9 Dry the Product step8->step9 end Pyridine-3,4-dicarboxylic Acid step9->end

Synthesis of Pyridine-3,4-dicarboxylic Acid
Protocol 2: General Procedure for the Synthesis of Pyridine-3,4-dicarboxylic Acid Esters

This is a general protocol for the esterification of pyridine carboxylic acids.[10]

Materials:

  • Pyridine-3,4-dicarboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask, suspend pyridine-3,4-dicarboxylic acid in an excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a base (e.g., sodium bicarbonate solution) until the effervescence ceases.

  • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude ester by column chromatography or recrystallization.

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for pyridine-3,4-dicarboxylic acid esters are not extensively documented, general information on pyridine compounds can provide some insights. Pyridine and its derivatives are typically well-absorbed after oral administration and are distributed to various tissues.[13][14] Metabolism primarily occurs in the liver, involving oxidation of the side chains.[15] The metabolites and any unchanged compound are then excreted, mainly through the urine.[15]

Applications in Materials Science

Pyridine-3,4-dicarboxylic acid is also utilized in materials science for the preparation of high-performance polymer materials.[9] Its rigid structure and the presence of nitrogen can impart unique thermal and mechanical properties to polymers.[16] These materials have potential applications in electronics, optics, and as specialty coatings.[9][16]

Conclusion

Pyridine-3,4-dicarboxylic acid esters are versatile compounds with significant potential in both medicinal chemistry and materials science. Their role as key intermediates in the synthesis of biologically active molecules, particularly as enzyme inhibitors, makes them a focal point for future drug discovery efforts. Further research into the synthesis of novel ester derivatives and a deeper investigation into their pharmacological profiles are warranted to fully exploit their therapeutic potential. In materials science, the incorporation of these pyridine-based building blocks into polymers holds promise for the development of advanced materials with tailored properties.

References

Methodological & Application

Application Notes and Protocols: Diethyl Pyyridine-3,4-dicarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-3,4-dicarboxylate is a versatile heterocyclic compound widely utilized in organic synthesis as a key building block for a diverse array of functional molecules. Its pyridine core, substituted with two reactive ethyl ester moieties, offers multiple sites for chemical modification. This allows for its incorporation into complex molecular architectures, making it a valuable precursor in the development of pharmaceuticals, advanced materials, and fluorescent probes. The strategic placement of the ester groups at the 3- and 4-positions of the pyridine ring influences its electronic properties and reactivity, enabling transformations such as hydrolysis, reduction, amidation, and participation in cyclization reactions.

Key Applications and Synthetic Transformations

This compound serves as a pivotal intermediate in several key synthetic transformations, including:

  • Synthesis of Pyridine-3,4-dicarboxylic Acid: The diester can be readily hydrolyzed to its corresponding dicarboxylic acid, a crucial ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.[1]

  • Formation of Pyridine-3,4-dimethanol: Reduction of the ester functionalities provides access to the corresponding diol, a useful synthon for the preparation of various derivatives, including ligands and specialty polymers.[1]

  • Precursor for Bio-based Polyesters: This compound is explored as a sustainable, lignin-derivable alternative to petroleum-based monomers for the enzymatic synthesis of novel, fully bio-based polyesters.[1]

  • Building Block for Fluorescent Probes: The pyridine dicarboxylate scaffold can be integrated into larger molecular systems to create fluorescent probes for biological imaging and sensing applications.

  • Intermediate in Pharmaceutical Synthesis: The pyridine nucleus is a common scaffold in many biologically active compounds, and derivatives of this compound are investigated for various therapeutic applications.

Experimental Protocols

Synthesis of this compound via Hantzsch-type Reaction and Aromatization

This protocol describes a general two-step process for the synthesis of this compound, involving a Hantzsch-type condensation to form a dihydropyridine intermediate, followed by aromatization.[2][3][4]

Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,4-dicarboxylate (Hantzsch Ester intermediate)

  • Materials:

    • Ethyl acetoacetate

    • Glyoxylic acid ethyl ester

    • Ammonia solution (25%)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, a mixture of ethyl acetoacetate (2 equivalents), glyoxylic acid ethyl ester (1 equivalent), and ethanol is prepared.

    • Aqueous ammonia solution (1 equivalent) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the dihydropyridine intermediate.

Step 2: Aromatization to this compound

  • Materials:

    • Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,4-dicarboxylate

    • Manganese dioxide (or other suitable oxidizing agent like nitric acid or chromium trioxide)[2]

    • Dichloromethane or Toluene

  • Procedure:

    • The dihydropyridine intermediate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or toluene.

    • An excess of manganese dioxide (3-5 equivalents) is added to the solution.

    • The mixture is stirred vigorously at room temperature or heated to reflux for 12-24 hours, while monitoring the reaction progress by TLC.

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis_of_Diethyl_Pyridine_3_4_dicarboxylate reagents1 Ethyl Acetoacetate + Glyoxylic Acid Ethyl Ester + Ammonia intermediate Diethyl 1,4-dihydropyridine-3,4-dicarboxylate reagents1->intermediate Hantzsch Condensation product This compound intermediate->product Aromatization reagents2 Oxidizing Agent (e.g., MnO2) reagents2->product

Caption: Synthesis of this compound.

Hydrolysis to Pyridine-3,4-dicarboxylic Acid

This protocol outlines the base-catalyzed hydrolysis (saponification) of this compound.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • This compound (1 equivalent) is dissolved in a mixture of ethanol and water.

    • A solution of NaOH or KOH (2.2 equivalents) in water is added to the reaction mixture.

    • The mixture is heated to reflux for 2-4 hours, until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, the alcohol is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl.

    • The precipitated pyridine-3,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Hydrolysis_of_Diethyl_Pyridine_3_4_dicarboxylate start This compound product Pyridine-3,4-dicarboxylic Acid start->product Hydrolysis step1 1. NaOH / EtOH, H2O, Reflux 2. HCl (aq) step1->product

Caption: Hydrolysis of this compound.

Reduction to Pyridine-3,4-dimethanol

This protocol describes the reduction of the ester groups to alcohols using lithium aluminum hydride (LiAlH₄).

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • The resulting slurry is stirred until a white precipitate forms.

    • The solid is removed by filtration and washed thoroughly with THF or ethyl acetate.

    • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pyridine-3,4-dimethanol.

Reduction_of_Diethyl_Pyridine_3_4_dicarboxylate start This compound product Pyridine-3,4-dimethanol start->product Reduction step1 1. LiAlH4 / Anhydrous THF 2. Fieser Workup step1->product

Caption: Reduction of this compound.

Quantitative Data Summary

ReactionStarting MaterialKey ReagentsProductTypical Yield (%)Reference(s)
Hantzsch-type Synthesis & AromatizationEthyl acetoacetate, Glyoxylic acid ethyl ester, AmmoniaMnO₂, HNO₃, or CrO₃This compound60-80 (overall)[2][3][4]
HydrolysisThis compoundNaOH or KOHPyridine-3,4-dicarboxylic acid>90[1]
ReductionThis compoundLiAlH₄Pyridine-3,4-dimethanol70-90[1]
Amidation (via the dicarboxylic acid)Pyridine-3,4-dicarboxylic acidThionyl chloride, AminePyridine-3,4-dicarboxamideVariable-
Coordination Polymer Synthesis (from acid)Pyridine-3,4-dicarboxylic acidMetal salts (e.g., Zn(II), Co(II))Metal-Organic FrameworksVariable[5][6]

Applications in Detail

Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

While this compound can be used directly in some solvothermal syntheses, it is more commonly hydrolyzed to pyridine-3,4-dicarboxylic acid, which then serves as a versatile organic linker. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to various metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.[5][6] The resulting MOFs can exhibit properties such as porosity, catalytic activity, and interesting magnetic or luminescent behaviors.[5]

MOF_Synthesis_Workflow start This compound hydrolysis Hydrolysis start->hydrolysis linker Pyridine-3,4-dicarboxylic Acid (Organic Linker) hydrolysis->linker assembly Self-Assembly (Solvothermal Synthesis) linker->assembly metal Metal Ions (e.g., Zn²⁺, Mn²⁺) metal->assembly mof Coordination Polymer / MOF assembly->mof

Caption: Workflow for MOF Synthesis.

Building Block for Fluorescent Probes

The rigid and tunable electronic structure of the pyridine dicarboxylate core makes it an excellent scaffold for the design of fluorescent probes. By incorporating this unit into larger conjugated systems and introducing specific recognition sites, chemosensors for various analytes, such as metal cations, can be developed. The synthesis often involves the functionalization of the pyridine ring or modification of the carboxylate groups to tune the photophysical properties of the resulting molecule.

A general approach involves the synthesis of a pyridine derivative with appropriate functional groups that can be further elaborated to introduce a fluorophore and a recognition moiety. For instance, a novel water-soluble substituted pyridine dicarboxylate has been synthesized and shown to have potential in fluorescence cell imaging due to its strong fluorescence and low cytotoxicity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The reactivity of both its pyridine core and ester functionalities allows for a wide range of chemical transformations, providing access to a plethora of functionalized molecules. The detailed protocols and application notes provided herein demonstrate its utility in the synthesis of key intermediates for materials science, medicinal chemistry, and the development of fluorescent probes, underscoring its importance for researchers and professionals in these fields.

References

Application Notes and Protocols: Diethyl Pyridine-3,4-dicarboxylate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-3,4-dicarboxylate is a highly versatile heterocyclic compound that serves as a valuable building block in a wide array of chemical syntheses. Its pyridine core, substituted with two reactive ethyl ester functionalities, offers multiple sites for chemical modification, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polymers, coordination complexes, and biologically active molecules.

Chemical Reactivity and Applications

The reactivity of this compound can be broadly categorized into reactions involving the ester groups and transformations of the pyridine ring. The ester groups are amenable to hydrolysis, amidation, and reduction, providing access to dicarboxylic acids, amides, and diols, respectively. These derivatives serve as key intermediates in the synthesis of novel materials and pharmacologically active compounds.

Key Applications:
  • Polymer Synthesis: As a monomer, it is utilized in the enzymatic synthesis of bio-based and biodegradable polyesters, offering a sustainable alternative to petroleum-derived plastics.[1]

  • Coordination Chemistry: The hydrolyzed product, pyridine-3,4-dicarboxylic acid, is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

  • Medicinal Chemistry: The pyridine dicarboxylate scaffold is a key pharmacophore in the development of various therapeutic agents. Derivatives have shown potential as anticancer agents, inhibitors of collagen synthesis, and antimicrobial compounds.[1]

  • Fluorescent Probes: The pyridine dicarboxylate core can be incorporated into larger molecular systems to create fluorescent probes for biological imaging and sensing applications.[1]

Experimental Protocols

Protocol 1: Hydrolysis to Pyridine-3,4-dicarboxylic Acid

This protocol details the saponification of this compound to its corresponding dicarboxylic acid, a crucial precursor for coordination polymers and various amide derivatives.

Reaction Scheme:

start This compound product Pyridine-3,4-dicarboxylic Acid start->product Hydrolysis reagents 1. NaOH (aq) 2. HCl (aq)

Caption: Hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 molar equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in deionized water and cool in an ice bath.

  • Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3, inducing the precipitation of the product.

  • Collect the white precipitate of pyridine-3,4-dicarboxylic acid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to a constant weight.

Quantitative Data:

ParameterValue
Reactant This compound
Reagents NaOH, HCl
Solvent Ethanol/Water
Reaction Temperature Reflux
Reaction Time 2-4 hours
Product Pyridine-3,4-dicarboxylic acid
Typical Yield > 90%
Protocol 2: Reduction to Pyridine-3,4-dimethanol

This protocol describes the reduction of the ester functionalities of this compound to the corresponding diol, a useful intermediate for polyester synthesis and as a ligand in coordination chemistry.

Reaction Scheme:

start This compound product Pyridine-3,4-dimethanol start->product Reduction reagents 1. LiAlH4, THF 2. H2O/H+

Caption: Reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Three-necked round-bottom flask with a dropping funnel and condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry three-necked round-bottom flask under an inert atmosphere.

  • Suspend lithium aluminum hydride (2-3 molar equivalents) in anhydrous THF.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask in an ice bath.

  • Quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3,4-dimethanol.

Quantitative Data:

ParameterValue
Reactant This compound
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous THF
Reaction Temperature 0 °C to Reflux
Reaction Time 2-4 hours
Product Pyridine-3,4-dimethanol
Typical Yield 80-90%
Protocol 3: Amidation to Pyridine-3,4-dicarboxamides

This protocol provides a general method for the synthesis of pyridine-3,4-dicarboxamides from pyridine-3,4-dicarboxylic acid (obtained from Protocol 1) and a primary or secondary amine using a peptide coupling agent.

Reaction Scheme:

start Pyridine-3,4-dicarboxylic Acid product Pyridine-3,4-dicarboxamide start->product Amidation reagents R1R2NH, Coupling Agent (e.g., HATU), Base (e.g., DIPEA), DMF cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition Pathway Procollagen Procollagen α-chains (Pro-X-Gly repeats) P4H Prolyl 4-Hydroxylase (P4H) Procollagen->P4H Substrate Hydroxylated_Procollagen Hydroxylated Procollagen (Hyp-X-Gly repeats) P4H->Hydroxylated_Procollagen Hydroxylation Triple_Helix Stable Triple Helix Formation Hydroxylated_Procollagen->Triple_Helix Secretion Secretion Triple_Helix->Secretion Secretion from cell DEPDC This compound (Pro-drug) Hydrolysis Intracellular Hydrolysis DEPDC->Hydrolysis PDCA Pyridine-3,4-dicarboxylic Acid (Active Inhibitor) Hydrolysis->PDCA PDCA->P4H Inhibits Collagen_Fibrils Collagen Fibrils (Fibrosis) Secretion->Collagen_Fibrils Extracellular Assembly

References

Synthesis of Coordination Polymers Using Pyridine Dicarboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers (CPs), also known as metal-organic frameworks (MOFs), utilizing pyridine dicarboxylate ligands. These materials are of significant interest due to their diverse structures and potential applications in catalysis, gas storage, sensing, and drug delivery.[1][2] Pyridine-based ligands are particularly noteworthy in drug design due to their prevalence in FDA-approved pharmaceuticals and their ability to influence pharmacological activity.[3]

Introduction to Pyridine Dicarboxylate Ligands in Coordination Polymer Synthesis

Pyridine dicarboxylic acids are versatile organic linkers in the construction of coordination polymers. The presence of both a nitrogen atom within the pyridine ring and two carboxylate groups offers multiple coordination sites, enabling the formation of a wide array of structural motifs, from one-dimensional chains to complex three-dimensional frameworks.[1] The specific isomer of the pyridine dicarboxylic acid, along with the choice of metal ion and reaction conditions, plays a crucial role in determining the final topology and properties of the resulting MOF.[1][4]

General Synthesis Strategies

The primary methods for synthesizing coordination polymers with pyridine dicarboxylate ligands are hydrothermal and solvothermal techniques. These methods involve heating a mixture of the metal salt, the pyridine dicarboxylic acid ligand, and a solvent in a sealed container, typically a Teflon-lined stainless steel autoclave. The elevated temperature and pressure facilitate the dissolution of the reactants and the crystallization of the coordination polymer product upon slow cooling.[4][5] The choice of solvent, temperature, reaction time, and the presence of co-ligands or templates can significantly influence the dimensionality and structure of the resulting framework.[1][6]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer with 5-(3',5'-dicarboxylphenyl)nicotinic acid (H3dpna) and 2,2'-bipyridine (2,2'-bipy)

This protocol is adapted from the synthesis of a 2D coordination polymer, [Co1.5(μ6-dpna)(2,2′-bipy)]n.[5]

Materials:

  • 5-(3',5'-dicarboxylphenyl)nicotinic acid (H3dpna) (57.4 mg, 0.2 mmol)

  • Cobalt(II) chloride hexahydrate (CoCl2·6H2O) (71.4 mg, 0.3 mmol)

  • 2,2'-bipyridine (2,2'-bipy) (46.8 mg, 0.3 mmol)

  • Sodium hydroxide (NaOH) (24.0 mg, 0.6 mmol)

  • Deionized water (10 mL)

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • Combine H3dpna, CoCl2·6H2O, 2,2'-bipy, and NaOH in the Teflon liner of the autoclave.

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Pink block-shaped crystals of the coordination polymer will have formed.

  • Isolate the crystals by filtration and wash with deionized water.

  • The reported yield is 44% based on H3dpna.[5]

Protocol 2: Hydrothermal Synthesis of a Copper(II) 3D Metal-Organic Framework with 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba)

This protocol describes the synthesis of a 3D MOF, {[Cu2(μ3-pdba)2(bipy)]·2H2O}n, which has shown catalytic activity.[4]

Materials:

  • 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba)

  • Copper(II) chloride (CuCl2)

  • 2,2′-bipyridine (bipy)

  • Deionized water

  • Teflon-lined stainless steel reactor (25 mL volume)

Procedure:

  • Prepare a reaction mixture of CuCl2, H2pdba, and bipy in 10 mL of deionized water within the Teflon liner.

  • Seal the reactor and heat to 160 °C for 72 hours.

  • Cool the reactor gradually at a rate of 10 °C per hour to facilitate crystallization.

  • Isolate the resulting crystals.

  • The product is a three-dimensional metal-organic framework.[4]

Data Presentation: Synthesis Conditions and Structural Dimensionality

The following table summarizes the synthesis conditions and resulting structural dimensionality for a selection of coordination polymers synthesized from various pyridine dicarboxylate ligands.

LigandMetal IonCo-ligand/TemplateSynthesis MethodTemperature (°C)Time (h)DimensionalityReference
4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba)Mn(II)NoneHydrothermal160722D[4]
4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba)Co(II)1,10-phenanthrolineHydrothermal160722D[4]
4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba)Cu(II)2,2′-bipyridineHydrothermal160723D[4]
5-(3′,5′-dicarboxylphenyl)nicotinic acid (H3dpna)Co(II)1,2-di(4-pyridyl)ethaneHydrothermal160722D[5]
5-(3′,5′-dicarboxylphenyl)nicotinic acid (H3dpna)Zn(II)1,10-phenanthrolineHydrothermal160722D[5]
5-(3′,5′-dicarboxylphenyl)nicotinic acid (H3dpna)Co(II)4,4′-bipyridineHydrothermal160723D[5]
Pyridine-2,6-dicarboxylic acidLa(III)NoneHydrothermal--3D[7]
Pyridine-2,3-dicarboxylic acidCu(II)1,3-bis(4-pyridyl)propaneRoom TemperatureRoom Temp-3D (interpenetrated)[8]
Pyridine-3,4-dicarboxylic acidNi(II)NoneHydrothermal--2D[9]

Applications in Catalysis

Coordination polymers derived from pyridine dicarboxylates have demonstrated significant potential as heterogeneous catalysts for organic reactions. The accessible metal sites and the porous nature of these materials contribute to their catalytic activity.[1]

Protocol 3: Knoevenagel Condensation using a 3D MOF Catalyst

This protocol details the use of the copper-based 3D MOF, {[Cu2(μ3-pdba)2(bipy)]·2H2O}n, as a catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile.[4][10]

Materials:

  • {[Cu2(μ3-pdba)2(bipy)]·2H2O}n catalyst (2 mol %)

  • Benzaldehyde (0.50 mmol)

  • Malononitrile (1.0 mmol)

  • Methanol or water (1.0 mL)

  • Reaction vessel with magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • NMR spectrometer for analysis

Procedure:

  • Dry and grind the catalyst.

  • Create a suspension of the catalyst (2 mol %), benzaldehyde (0.50 mmol), and malononitrile (1.0 mmol) in the chosen solvent (1.0 mL) in a reaction vessel.

  • Stir the suspension at ambient temperature for the desired reaction time.

  • After the reaction, separate the catalyst from the mixture by centrifugation.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid product.

  • Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl3) and analyze by 1H NMR spectroscopy to determine the product yield.[4] This catalyst has been shown to be recyclable and can lead to product yields of up to 99%.[10]

Visualizations

Experimental Workflow for Hydrothermal Synthesis and Catalytic Testing

G cluster_synthesis Hydrothermal Synthesis cluster_catalysis Catalytic Testing (Knoevenagel Condensation) Reactants Metal Salt + Pyridine Dicarboxylate + (Co-ligand) Autoclave Teflon-lined Autoclave Reactants->Autoclave Solvent Solvent (e.g., Water) Solvent->Autoclave Heating Heating (e.g., 160°C, 72h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Crystals Coordination Polymer Crystals Cooling->Crystals Catalyst CP Catalyst Crystals->Catalyst Reaction Reaction Mixture (Stirring at RT) Catalyst->Reaction Substrates Benzaldehyde + Malononitrile Substrates->Reaction Separation Centrifugation Reaction->Separation Separation->Catalyst Recycle Product_Analysis Product Isolation & NMR Analysis Separation->Product_Analysis

Caption: Workflow for the synthesis of coordination polymers and their application in catalysis.

Logical Relationship of Components in Coordination Polymer Synthesis

G cluster_inputs Synthesis Inputs cluster_outputs Resulting Properties Metal Metal Ion CP Coordination Polymer Metal->CP Ligand Pyridine Dicarboxylate Ligand->CP Conditions Reaction Conditions Conditions->CP Structure Structure & Dimensionality (1D, 2D, 3D) Properties Physical/Chemical Properties (e.g., Porosity, Catalysis) Structure->Properties CP->Structure

References

Application Notes and Protocols for the Enzymatic Synthesis of Polyesters with Diethyl Pyridine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of novel polyesters utilizing diethyl pyridine-3,4-dicarboxylate. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in sustainable and bio-based polymers. The pyridine moiety within the polymer backbone can influence material properties such as rigidity and thermal stability[1].

Introduction

The increasing global concern over plastic pollution has spurred research into bio-based and biodegradable alternatives to conventional petroleum-derived plastics[2][3]. Enzymatic polymerization is a green chemistry approach that utilizes enzymes, such as lipases, as catalysts for polymer synthesis[4][5]. This method offers several advantages, including high specificity, mild reaction conditions, and the potential for creating polymers with novel architectures[4][6]. This compound is a promising bio-based monomer, derivable from lignin, for the synthesis of aromatic-aliphatic polyesters[1][7]. The enzymatic polycondensation of this monomer with various diols can lead to the production of polyesters with tailored properties. The most commonly used and effective enzyme for such reactions is Lipase B from Candida antarctica (CaLB)[1][8].

Data Presentation

While specific data for the enzymatic polymerization of this compound is not extensively available in the reviewed literature, the following table summarizes the results obtained for the closely related isomers, diethyl pyridine-2,4-dicarboxylate (PD24) and diethyl pyridine-2,5-dicarboxylate (PD25), when polymerized with 1,8-octanediol (ODO). This data provides a valuable benchmark for expected outcomes. The reactions were catalyzed by Candida antarctica Lipase B (CaLB) in diphenyl ether (DPE) as the solvent[3][9].

MonomerDiolSolventMn (kDa)[3][9]Mw (kDa)[3][9]Monomer Conversion (%)[7]
Diethyl pyridine-2,4-dicarboxylate (PD24)1,8-octanediol (ODO)Diphenyl Ether (DPE)14.332.1~98
Diethyl pyridine-2,5-dicarboxylate (PD25)1,8-octanediol (ODO)Diphenyl Ether (DPE)4.810.8Not Reported

Note: Mn = Number average molecular weight, Mw = Weight average molecular weight.

Experimental Protocols

The following is a detailed protocol for the enzymatic synthesis of polyester from this compound and a linear diol, such as 1,8-octanediol. This protocol is adapted from established methods for other pyridine dicarboxylate isomers[8][9].

Materials:

  • This compound (CAS: 1678-52-0)[10][11]

  • 1,8-octanediol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Diphenyl ether (DPE) or Eucalyptol (as a green solvent alternative)[8]

  • Anhydrous solvents for purification (e.g., chloroform, methanol)

  • Round bottom flask (e.g., 50 mL)

  • Magnetic stirrer and heating mantle

  • Vacuum pump and controller

  • Inert gas supply (e.g., nitrogen or argon)

Protocol for Enzymatic Polycondensation:

  • Reactor Setup: A 50 mL round-bottom flask equipped with a magnetic stirrer is charged with equimolar amounts of this compound and 1,8-octanediol.

  • Solvent and Enzyme Addition: Add the chosen solvent (e.g., Diphenyl Ether) to achieve a desired monomer concentration (e.g., 0.1-0.5 M). Add the immobilized CaLB (typically 10% w/w of the total monomer weight).

  • Reaction Initiation: The flask is sealed and purged with an inert gas. The reaction mixture is heated to a specified temperature (e.g., 85-95°C) with continuous stirring.

  • Polycondensation under Vacuum: After an initial reaction period (e.g., 2-6 hours) at atmospheric pressure to facilitate oligomerization, a vacuum is gradually applied to remove the ethanol byproduct and shift the equilibrium towards polymer formation. The reaction is continued under vacuum for an extended period (e.g., 24-72 hours).

  • Reaction Termination and Polymer Isolation: After the desired reaction time, the flask is cooled to room temperature, and the vacuum is released. The reaction mixture is dissolved in a suitable solvent like chloroform.

  • Enzyme Removal: The immobilized enzyme is recovered by filtration for potential reuse[8].

  • Polymer Purification: The polymer is precipitated by adding the chloroform solution to a non-solvent such as cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum until a constant weight is achieved.

Polymer Characterization:

  • Molecular Weight Determination: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the resulting polyester are determined by Gel Permeation Chromatography (GPC).

  • Structural Analysis: The chemical structure of the polymer is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

  • Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) are determined by Differential Scanning Calorimetry (DSC). The thermal stability is assessed by Thermogravimetric Analysis (TGA).

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical reaction pathway for the enzymatic synthesis of polyesters with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Monomers Monomers (this compound & Diol) ReactionSetup Reaction Setup (Flask, Stirrer) Monomers->ReactionSetup Enzyme Immobilized Enzyme (e.g., CaLB) Enzyme->ReactionSetup Solvent Solvent (e.g., DPE) Solvent->ReactionSetup Heating Heating & Stirring (e.g., 95°C) ReactionSetup->Heating Vacuum Vacuum Application (Ethanol Removal) Heating->Vacuum Dissolution Dissolution in Chloroform Vacuum->Dissolution Filtration Enzyme Filtration Dissolution->Filtration Precipitation Precipitation in Methanol Filtration->Precipitation Drying Drying under Vacuum Precipitation->Drying GPC GPC (Mn, Mw) Drying->GPC NMR NMR (Structure) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: Experimental workflow for enzymatic polyester synthesis.

G cluster_reactants Reactants cluster_products Products Monomer1 n this compound Catalyst Lipase B from Candida antarctica (CaLB) Monomer1->Catalyst Monomer2 n Diol (e.g., 1,8-octanediol) Monomer2->Catalyst Polyester Polyester + Byproduct 2n Ethanol Catalyst->Polyester Catalyst->Byproduct

Caption: Lipase-catalyzed polycondensation reaction.

References

Application Notes and Protocols for the Reduction of Diethyl Pyridine-3,4-dicarboxylate to Pyridine-3,4-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of diethyl pyridine-3,4-dicarboxylate to pyridine-3,4-dimethanol is a fundamental transformation in organic synthesis, providing a key building block for various applications, including the development of pharmaceuticals and novel materials. The two hydroxymethyl groups on the pyridine ring offer versatile handles for further functionalization. This document provides detailed application notes on the common methods for this reduction, comparative data, and a comprehensive experimental protocol for the most prevalent and effective method.

Overview of Reduction Methods

The conversion of the diester to the diol is typically achieved through the use of powerful reducing agents capable of reducing ester functionalities. The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). Alternative methods, such as the use of Sodium Borohydride (NaBH₄) with activating agents or silane-based reagents, have also been explored, offering different reactivity profiles and milder reaction conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a potent, non-selective reducing agent that readily converts esters to primary alcohols. This method is characterized by high yields and relatively short reaction times. However, it requires stringent anhydrous conditions and careful handling due to its high reactivity with protic solvents, especially water.

Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a milder and safer reducing agent compared to LiAlH₄. It does not typically reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of activating agents such as lithium chloride (LiCl) or by using a combination of NaBH₄ and iodine. These modified NaBH₄ systems can effectively reduce esters to alcohols, offering a safer alternative to LiAlH₄.

Silane Reduction: An alternative approach involves the use of silanes, such as polymethylhydrosiloxane (PMHS) or diethoxymethylsilane, in the presence of a catalyst. This method has been successfully applied to the reduction of a substituted this compound, yielding the corresponding diol in moderate yields[1].

Data Presentation

MethodReducing Agent(s)SolventTemperature (°C)Reaction TimeYield (%)Reference
Hydride ReductionLiAlH₄THF0 to RT2 - 4 h~90% (Typical)General Knowledge
Activated Borohydride ReductionNaBH₄, LiClTHFReflux2 - 4 hModerate (Expected)[2]
Silane Reduction*MeSiH(OEt)₂Dioxane10024 h38-54%[1]

Note: The silane reduction was performed on 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester.

Experimental Protocols

Protocol 1: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the most common and high-yielding method for the synthesis of pyridine-3,4-dimethanol.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Saturated Sodium Chloride (brine) solution

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: To the flask, add LiAlH₄ (2.0 g, 52.7 mmol) and anhydrous THF (50 mL). The suspension is stirred and cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of this compound (5.0 g, 22.4 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water (2 mL), followed by 1M NaOH solution (2 mL), and finally water (6 mL). This procedure, known as the Fieser workup, should be performed with extreme caution due to the vigorous evolution of hydrogen gas.

  • Work-up: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield crude pyridine-3,4-dimethanol.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure pyridine-3,4-dimethanol.

Expected Yield: While a specific yield for this exact substrate is not documented in the provided search results, reductions of similar pyridine esters with LiAlH₄ typically proceed in high yield, often around 90%.

Visualizations

Chemical_Transformation start This compound C₁₁H₁₃NO₄ reagents 1. LiAlH₄, THF 2. H₂O work-up start->reagents Reduction product Pyridine-3,4-dimethanol C₇H₉NO₂ reagents->product

Caption: Chemical transformation of this compound to pyridine-3,4-dimethanol.

Experimental_Workflow A Setup Flame-Dried Glassware under Inert Atmosphere B Suspend LiAlH₄ in Anhydrous THF and Cool to 0 °C A->B C Add this compound Solution Dropwise at 0 °C B->C D Stir at Room Temperature (2-4 hours) C->D E Quench Reaction at 0 °C (Fieser Work-up) D->E F Filter Precipitate and Wash with THF E->F G Dry Filtrate over Na₂SO₄ F->G H Evaporate Solvent G->H I Purify Product (Recrystallization/Chromatography) H->I J Pyridine-3,4-dimethanol I->J

Caption: Experimental workflow for the LiAlH₄ reduction of this compound.

Characterization Data for Pyridine-3,4-dimethanol

While specific spectroscopic data for pyridine-3,4-dimethanol was not found in the search results, characterization would typically involve the following analyses:

  • ¹H NMR: Expected signals would include peaks for the two CH₂OH groups, and signals for the protons on the pyridine ring.

  • ¹³C NMR: Resonances for the two equivalent CH₂OH carbons and the carbons of the pyridine ring would be expected.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups, and C-O stretching bands around 1000-1100 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of pyridine-3,4-dimethanol (139.15 g/mol ). Fragmentation patterns would likely involve the loss of hydroxymethyl groups. The NIST WebBook provides mass spectrometry data for a related compound, 5-hydroxy-6-methyl-3,4-pyridinedimethanol, which can serve as a reference[3].

Conclusion

The reduction of this compound to pyridine-3,4-dimethanol is a robust and high-yielding transformation, with LiAlH₄ being the reagent of choice. The provided protocol offers a reliable method for this synthesis. For applications requiring milder conditions or different safety profiles, activated sodium borohydride or silane-based reductions present viable alternatives, though potentially with lower yields. Proper characterization of the final product is essential to confirm its identity and purity.

References

Application Notes and Protocols: Synthesis of Cinchomeronic Acid via Hydrolysis of Diethyl Pyridine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinchomeronic acid, also known as pyridine-3,4-dicarboxylic acid, is a significant building block in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its rigid, difunctional structure makes it a valuable precursor for a variety of complex molecules. The most common and efficient laboratory-scale synthesis of cinchomeronic acid involves the hydrolysis of its diethyl ester, diethyl pyridine-3,4-dicarboxylate.[1] This document provides a detailed protocol for this conversion, focusing on a robust base-catalyzed hydrolysis (saponification) method that ensures high yield and purity of the final product.

Reaction Scheme

The hydrolysis of this compound to cinchomeronic acid is a saponification reaction. The ester groups are cleaved by a strong base, typically sodium hydroxide, followed by acidification to yield the dicarboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the base-catalyzed hydrolysis of this compound.

ParameterValue
Reactant This compound
Reagent Sodium Hydroxide (NaOH)
Solvent Methanol/Water mixture
Reaction Temperature Reflux (approximately 65-80 °C)
Reaction Time 4 hours
Product Cinchomeronic Acid (Pyridine-3,4-dicarboxylic acid)
Typical Yield ~98%[3]
Typical Purity >95%

Detailed Experimental Protocol

This protocol outlines the steps for the saponification of this compound.

Materials:

  • This compound (CAS 1678-52-0)[4][5]

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.[3] A recommended ratio is 1g of the ester to 5 mL of methanol and 3 mL of the NaOH solution.

  • Saponification:

    • Heat the reaction mixture to reflux with vigorous stirring.[3]

    • Maintain the reflux for approximately 4 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into an equal volume of water.[3]

    • To remove any unreacted starting material or non-polar impurities, perform an extraction with a suitable organic solvent like diethyl ether or ethyl acetate and discard the organic phase.[3]

  • Acidification and Precipitation:

    • Cool the remaining aqueous phase in an ice bath.

    • Slowly acidify the solution by the dropwise addition of concentrated hydrochloric acid, with stirring, until the pH is approximately 2-3.[6]

    • A white precipitate of cinchomeronic acid will form as the solution becomes acidic.[6]

  • Product Collection and Drying:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[6]

    • Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.[6]

    • Dry the purified cinchomeronic acid under vacuum to obtain the final product.[6]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle with extreme care to avoid skin and eye contact.

  • Organic solvents such as methanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources nearby.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: This compound reagents Add NaOH, MeOH/H₂O start->reagents reflux 1. Reflux for 4h reagents->reflux workup 2. Cool & Quench with H₂O reflux->workup acidify 3. Acidify with HCl to pH 2-3 workup->acidify filter 4. Filter Precipitate acidify->filter dry 5. Dry Product filter->dry end End: Cinchomeronic Acid dry->end

Caption: Workflow for the hydrolysis of this compound.

References

Application Notes and Protocols for Amidation Reactions of Diethyl 3,4-Pyridinedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,4-pyridinedicarboxylate is a versatile scaffold in organic synthesis, serving as a key building block for a variety of nitrogen-containing heterocyclic compounds. Its derivatives, particularly the corresponding dicarboxamides, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and coordination properties. Amidation of diethyl 3,4-pyridinedicarboxylate provides a direct route to these valuable compounds.

This document provides detailed application notes and experimental protocols for the amidation of diethyl 3,4-pyridinedicarboxylate. Two primary methodologies are presented: direct aminolysis and a two-step procedure involving hydrolysis followed by amide coupling. These protocols are intended to serve as a comprehensive guide for researchers in the synthesis and derivatization of this important class of compounds.

Key Applications of 3,4-Pyridinedicarboxamides

Derivatives of 3,4-pyridinedicarboxylic acid have been investigated for a range of applications, including:

  • Pharmaceuticals: The pyridine-3,4-dicarboxamide core is a feature in various biologically active molecules.

  • Materials Science: These compounds can act as ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers.

  • Agrochemicals: Pyridine-based structures are prevalent in herbicides and pesticides.

Experimental Protocols

Two primary approaches for the synthesis of N,N'-disubstituted-3,4-pyridinedicarboxamides from diethyl 3,4-pyridinedicarboxylate are detailed below.

Protocol 1: Direct Catalytic Aminolysis

This protocol describes a method for the direct conversion of diethyl 3,4-pyridinedicarboxylate to the corresponding diamide using an amine in the presence of a catalyst. This method is advantageous due to its atom economy and procedural simplicity. The following is a general procedure based on the successful aminolysis of similar activated esters.[1]

Reaction Scheme:

Materials:

  • Diethyl 3,4-pyridinedicarboxylate

  • Primary or secondary amine (e.g., benzylamine, propylamine)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or other suitable catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add diethyl 3,4-pyridinedicarboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (2.5 - 3.0 eq) to the solution.

  • Add the catalyst, such as TBD (e.g., 10 mol%), to the reaction mixture.

  • Reaction: Stir the reaction mixture at a temperature ranging from 30 °C to 70 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N,N'-disubstituted-3,4-pyridinedicarboxamide.

Expected Results:

Yields can vary significantly depending on the amine and reaction conditions. Based on similar reactions, yields in the range of 75-97% can be expected for reactive amines.[1]

Quantitative Data (Representative for a similar reaction):

The following table summarizes representative quantitative data for the direct aminolysis of a structurally related dihydropyridine ester, which can be used as a starting point for optimizing the amidation of diethyl 3,4-pyridinedicarboxylate.[1]

AmineAmine (eq.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Propylamine3TBD (10)DMF30278
Diethylamine3TBD (10)DMF30475
Piperidine3TBD (10)DMF30397
Protocol 2: Two-Step Synthesis via Diacid Chloride

This protocol outlines a more traditional and robust two-step approach. First, the diethyl 3,4-pyridinedicarboxylate is hydrolyzed to 3,4-pyridinedicarboxylic acid (cinchomeronic acid). The diacid is then converted to the diacyl chloride, which readily reacts with an amine to form the desired diamide.

Step 1: Hydrolysis of Diethyl 3,4-Pyridinedicarboxylate

Reaction Scheme:

Materials:

  • Diethyl 3,4-pyridinedicarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve diethyl 3,4-pyridinedicarboxylate in a mixture of methanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated HCl until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 3,4-pyridinedicarboxylic acid.

Step 2: Amidation of 3,4-Pyridinedicarboxylic Acid

Reaction Scheme:

Materials:

  • 3,4-Pyridinedicarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Primary or secondary amine

  • Triethylamine (Et₃N) or other non-nucleophilic base

Procedure:

  • Acid Chloride Formation: To a flask containing 3,4-pyridinedicarboxylic acid (1.0 eq), add an excess of thionyl chloride.

  • Reflux the suspension under an inert atmosphere for 2-4 hours, or until the mixture becomes a clear solution.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.

  • Amide Coupling: Dissolve the crude diacyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of the desired amine (4.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the diacyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualization of Experimental Workflows

Direct Aminolysis Workflow

Direct_Aminolysis start Start: Diethyl 3,4-pyridinedicarboxylate react Dissolve in DMF Add Amine & Catalyst start->react heat Heat and Stir (Monitor by TLC) react->heat workup Aqueous Workup (Water, EtOAc Extraction) heat->workup purify Dry, Concentrate & Purify workup->purify end_node End: N,N'-disubstituted-3,4-pyridinedicarboxamide purify->end_node

Caption: Workflow for direct aminolysis of diethyl 3,4-pyridinedicarboxylate.

Two-Step Amidation Workflow

Two_Step_Amidation cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation start Start: Diethyl 3,4-pyridinedicarboxylate hydrolysis Saponification (NaOH) Acidification (HCl) start->hydrolysis diacid 3,4-Pyridinedicarboxylic Acid hydrolysis->diacid acyl_chloride Acyl Chloride Formation (SOCl₂) diacid->acyl_chloride amide_coupling Amine Coupling (Amine, Et₃N) acyl_chloride->amide_coupling workup_purify Workup & Purification amide_coupling->workup_purify end_node End: N,N'-disubstituted-3,4-pyridinedicarboxamide workup_purify->end_node

Caption: Workflow for the two-step synthesis of N,N'-disubstituted-3,4-pyridinedicarboxamides.

References

Application Notes and Protocols for Diethyl Pyridine-3,4-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-3,4-dicarboxylate is a versatile heterocyclic compound that serves as a crucial scaffold and synthetic intermediate in the field of medicinal chemistry. Its pyridine core, substituted with two reactive ethyl ester groups, provides a foundation for the development of a diverse range of therapeutic agents. The pyridine ring is a "privileged structure" in drug discovery, known for its presence in numerous FDA-approved drugs, and its derivatives have shown a wide spectrum of biological activities.[1][2] This document provides an overview of the key medicinal chemistry applications of this compound and its derivatives, along with detailed experimental protocols for their evaluation and relevant biological pathways.

Key Medicinal Chemistry Applications

The this compound scaffold has been instrumental in the development of compounds targeting a variety of diseases. The primary areas of application include:

  • Calcium Channel Blockers: Derivatives of pyridine dicarboxylic acids, particularly 1,4-dihydropyridines synthesized from precursors related to this compound, are potent calcium channel antagonists. These compounds are crucial in the management of cardiovascular diseases such as hypertension.[3]

  • Anticancer Agents: The pyridine-dicarboxylate framework is a promising starting point for the design of novel anticancer drugs. Derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][3]

  • Antimicrobial Agents: Compounds incorporating the pyridine dicarboxylate moiety have exhibited notable antibacterial and antifungal properties, with some showing efficacy comparable or superior to existing antimicrobial drugs.[3][4]

  • Enzyme Inhibitors: Derivatives of this compound have been identified as inhibitors of several key enzymes, including prolyl 4-hydroxylase, which is involved in collagen synthesis, and α-glucosidase, a target for diabetes therapy.[1][3]

Data Presentation: Biological Activities of Pyridine Dicarboxylate Derivatives

While specific quantitative biological data for this compound is limited in publicly available literature, numerous studies have reported the activities of its derivatives. The following tables summarize the biological activities of various pyridine dicarboxylate derivatives.

Table 1: Anticancer Activity of Pyridine Dicarboxylate Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate AzomethinesT47D (Breast)2.3 - 16.0Doxorubicin15.5
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate AzomethinesMCF-7 (Breast)VariesDoxorubicin-
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate AzomethinesHeLa (Cervical)VariesDoxorubicin-
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate AzomethinesIshikawa (Endometrial)VariesDoxorubicin-
(E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateA549 (Lung)2.38Cisplatin-
(E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateHT29 (Colon)4.52Cisplatin-
(E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylateT24 (Bladder)9.86Cisplatin-
Pyridine-Thiazole HybridsHL-60 (Leukemia)0.57--

Data sourced from studies on the respective derivative classes.[2][5][6]

Table 2: Antimicrobial Activity of Pyridine Dicarboxylate Derivatives

Derivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine-Imidazo[2,1-b][7][8][9]Thiadiazole HybridS. aureus0.5Gatifloxacin1.0
Pyridine-Imidazo[2,1-b][7][8][9]Thiadiazole HybridFungus ATCC 97638Fluconazole8
N-alkylated Pyridine-based SaltsS. aureus56 (as % inhibition at 100 µg/mL)--
N-alkylated Pyridine-based SaltsE. coli55 (as % inhibition at 100 µg/mL)--

MIC: Minimum Inhibitory Concentration. Data sourced from studies on the respective derivative classes.[4][10]

Table 3: Calcium Channel Blocking Activity of Dihydropyridine Derivatives

Derivative ClassAssaypEC50Reference CompoundpEC50 / Potency
1,4-Dihydropyridine DerivativesPorcine Coronary Artery Smooth Muscle Relaxation4.37 - 6.46Verapamil6.97
1,4-Dihydropyridine DerivativesPorcine Coronary Artery Smooth Muscle Relaxation4.37 - 6.46m-Nifedipine6.48

pEC50: negative logarithm of the half-maximal effective concentration. Data sourced from studies on the respective derivative classes.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

2. Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a known antimicrobial agent.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: In Vitro Calcium Channel Blocking Activity - Fluorescence-Based Calcium Influx Assay

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon depolarization, allowing for the evaluation of calcium channel blockers.

1. Materials:

  • A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Pluronic F-127

  • Potassium chloride (KCl) solution (for depolarization)

  • 96-well black, clear-bottom microplates

  • Test compounds and a reference blocker (e.g., Nifedipine)

2. Procedure:

  • Cell Seeding: Seed cells into the 96-well plates and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) with Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium, wash the cells with HBSS, and add the loading solution. Incubate for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with HBSS to remove excess dye. Add the test compounds at various concentrations and incubate for 15-30 minutes.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

  • Depolarization and Data Acquisition: Inject a high-concentration KCl solution to depolarize the cell membrane and open voltage-gated calcium channels. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to calcium influx. Calculate the percentage of inhibition of the calcium influx by the test compounds compared to the control. Determine the pEC50 or IC50 values from the concentration-response curves.[1]

Signaling Pathways and Visualizations

Derivatives of this compound can modulate key signaling pathways. Below are diagrams illustrating two such pathways.

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

Inhibition of prolyl 4-hydroxylase (PHD) by pyridine dicarboxylate derivatives can stabilize HIF-1α, a key transcription factor in the cellular response to hypoxia. This has implications for ischemia and cancer.[9]

HIF1a_Pathway Normoxia Normoxia PHD Prolyl 4-hydroxylase (PHD) Normoxia->PHD Activates Hypoxia Hypoxia Hypoxia->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates pVHL pVHL HIF1a->pVHL Binds HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Proteasome Proteasomal Degradation pVHL->Proteasome Targets for HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes Activates Inhibitor Pyridine Dicarboxylate Derivative Inhibitor->PHD Inhibits

Caption: HIF-1α signaling pathway and the effect of inhibitors.

α-Glucosidase and Carbohydrate Digestion

α-Glucosidase inhibitors, which can be developed from the this compound scaffold, play a crucial role in managing postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption.[12]

Alpha_Glucosidase_Pathway Dietary_Carbs Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Dietary_Carbs->Oligosaccharides Digestion Alpha_Glucosidase α-Glucosidase (in Small Intestine) Oligosaccharides->Alpha_Glucosidase Substrate for Glucose Glucose Alpha_Glucosidase->Glucose Hydrolyzes to Absorption Glucose Absorption (into Bloodstream) Glucose->Absorption Blood_Glucose Increased Blood Glucose (Hyperglycemia) Absorption->Blood_Glucose Inhibitor α-Glucosidase Inhibitor (Pyridine Dicarboxylate Derivative) Inhibitor->Alpha_Glucosidase Inhibits Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Hantzsch Reaction) Start->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Screening In Vitro Biological Screening (e.g., MTT, MIC, Ca2+ influx) Derivatives->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Guides Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical

References

Troubleshooting & Optimization

Optimizing the Synthesis of Diethyl Pyridine-3,4-dicarboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the yield of diethyl pyridine-3,4-dicarboxylate synthesis. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the direct Fischer esterification of pyridine-3,4-dicarboxylic acid (cinchomeronic acid) with ethanol in the presence of an acid catalyst. This method is favored for its operational simplicity and the ready availability of the starting materials.

Q2: What are the critical parameters influencing the yield of the esterification reaction?

A2: The key factors that significantly impact the yield of this compound are:

  • Reaction Temperature: Higher temperatures generally accelerate the reaction rate but can also lead to side reactions and decomposition of the product.

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are crucial. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

  • Reaction Time: Sufficient reaction time is necessary to drive the equilibrium towards the product.

  • Water Removal: Esterification is a reversible reaction that produces water. Efficient removal of water is essential to achieve high yields.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the visualization of the disappearance of the starting material (cinchomeronic acid) and the appearance of the desired diethyl ester product.

Q4: What are the common impurities or side products in this synthesis?

A4: The primary impurity is often the monoester, ethyl 3-carboxypyridine-4-carboxylate or ethyl 4-carboxypyridine-3-carboxylate, resulting from incomplete esterification. At elevated temperatures, decomposition of the starting material or product can lead to colored impurities.

Q5: What is the recommended method for purifying the final product?

A5: The crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Distillation under reduced pressure is another viable purification method.

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. 2. Low Reaction Temperature: The temperature may not be high enough to drive the reaction at a reasonable rate. 3. Presence of Water: The presence of water in the reactants or solvent will inhibit the forward reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use fresh, anhydrous acid catalyst. Incrementally increase the catalyst loading. 2. Gradually increase the reaction temperature while monitoring for any signs of decomposition. 3. Ensure all reagents and glassware are thoroughly dried. Use anhydrous ethanol and a drying tube. 4. Extend the reaction time and monitor the progress using TLC or GC.
Formation of Significant Amount of Monoester 1. Incomplete Reaction: The reaction has not reached equilibrium or has been stopped prematurely. 2. Insufficient Ethanol: The molar excess of ethanol may not be sufficient to drive the reaction to the diester. 3. Steric Hindrance: Although less of a factor for this molecule, steric hindrance can sometimes favor mono-esterification.1. Increase the reaction time and/or temperature. 2. Increase the molar excess of ethanol. Using ethanol as the solvent is a common strategy. 3. Ensure adequate reaction time and temperature to overcome any minor steric effects.
Dark or Colored Product Mixture 1. Decomposition at High Temperatures: Pyridine derivatives can be sensitive to high temperatures, leading to decomposition and the formation of colored byproducts. 2. Side Reactions Involving the Pyridine Ring: Under harsh acidic conditions and high temperatures, other reactions involving the pyridine ring can occur.1. Lower the reaction temperature and potentially use a more efficient catalyst to compensate for the slower rate. 2. Use the mildest effective acidic catalyst and avoid excessively high temperatures. Purify the product using column chromatography.
Difficulty in Isolating the Product 1. Product is Soluble in the Aqueous Phase during Workup: The product may have some solubility in the aqueous layer, especially if the pH is not properly controlled. 2. Emulsion Formation during Extraction: The presence of acidic or basic residues can lead to the formation of emulsions, making phase separation difficult.1. Neutralize the reaction mixture carefully with a base like sodium bicarbonate before extraction. Ensure the aqueous phase is saturated with a salt like NaCl (brine) to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break up emulsions. Allow the mixture to stand for a longer period.

III. Experimental Protocols

General Protocol for Fischer Esterification of Pyridine-3,4-dicarboxylic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Pyridine-3,4-dicarboxylic acid (cinchomeronic acid)

  • Anhydrous Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-3,4-dicarboxylic acid (1 equivalent).

  • Addition of Reagents: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which will also serve as the solvent. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.

  • Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

IV. Data Presentation

Table 1: Effect of Catalyst on the Yield of Diethyl Pyridine Dicarboxylates (Illustrative)
CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)
H₂SO₄108Reflux85-95
H₂SO₄512Reflux80-90
p-TsOH1012Reflux80-90
Amberlyst-1520 (w/w)24Reflux75-85

Note: This table is illustrative and based on general knowledge of Fischer esterifications. Actual yields may vary depending on the specific experimental conditions for this compound.

V. Visualizations

Fischer_Esterification_Workflow start Start setup Reaction Setup: Pyridine-3,4-dicarboxylic acid in excess anhydrous ethanol start->setup add_catalyst Add Acid Catalyst (e.g., H₂SO₄) setup->add_catalyst reflux Heat to Reflux (Monitor by TLC) add_catalyst->reflux workup Workup: 1. Neutralize with NaHCO₃ 2. Extract with Ethyl Acetate 3. Wash with Brine reflux->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purify Purification: Column Chromatography dry_concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_time Increase Reaction Time? start->check_time check_temp Increase Temperature? check_time->check_temp No solution Yield Improved check_time->solution Yes check_catalyst Increase Catalyst Loading? check_temp->check_catalyst No check_temp->solution Yes check_water Ensure Anhydrous Conditions? check_catalyst->check_water No check_catalyst->solution Yes check_water->solution Yes no_change No Improvement check_water->no_change No

Caption: Logical relationship for troubleshooting low yield in the synthesis.

Technical Support Center: Hantzsch Pyridine Synthesis of Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Hantzsch synthesis of pyridine dicarboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Hantzsch synthesis of pyridine dicarboxylates?

A1: The Hantzsch synthesis, while robust, can be prone to several side reactions leading to impurities. The most commonly reported side products include:

  • 1,2-Dihydropyridine Isomers: Under certain conditions, the formation of the thermodynamically less stable 1,2-dihydropyridine regioisomer can compete with the desired 1,4-dihydropyridine product.[1]

  • Over-oxidized Pyridine: During the final aromatization step, harsh oxidizing agents or prolonged reaction times can lead to the formation of undesired oxidized byproducts.

  • Michael Adducts: Incomplete cyclization can result in the isolation of stable Michael adducts, which are intermediates in the reaction pathway.

  • Self-condensation Products of β-ketoesters: The β-ketoester starting material can undergo self-condensation, especially in the presence of a base, leading to impurities.[2]

  • Regioisomers and Symmetrical Byproducts (in unsymmetrical synthesis): When using two different β-dicarbonyl compounds to synthesize an unsymmetrical pyridine dicarboxylate, a one-pot reaction can lead to a mixture of the desired product, its regioisomer, and two symmetrical byproducts.

  • Unusual Rearrangement Products: In specific cases, such as with certain substituted benzaldehydes (e.g., o-nitrobenzaldehyde), unexpected tricyclic compounds or even substituted pyrans can be formed.

Q2: What factors contribute to the formation of these side products?

A2: The formation of side products is influenced by several factors:

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical. For instance, prolonged heating can lead to the decomposition of the 1,4-dihydropyridine product.[3] The polarity of the solvent can also affect reaction rates and selectivity.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can significantly impact the reaction outcome by participating in side reactions.[2]

  • Order of Reagent Addition: In unsymmetrical syntheses, the simultaneous presence of all reactants in a one-pot setup leads to a mixture of products. A sequential addition strategy is crucial for achieving high regioselectivity.

  • Nature of Substituents: The electronic and steric properties of the substituents on the aldehyde and β-ketoester can influence the reaction pathway and the stability of intermediates, potentially favoring side product formation.

Q3: How can I minimize the formation of the 1,2-dihydropyridine isomer?

A3: The formation of the 1,4-dihydropyridine is generally thermodynamically favored. To minimize the 1,2-isomer, consider the following:

  • Reaction Temperature: Running the reaction at a moderate temperature may favor the formation of the more stable 1,4-isomer.

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity of the cyclization step. Experimenting with different Lewis or Brønsted acid catalysts may be beneficial.

  • Solvent Effects: The polarity of the solvent can play a role. A systematic screening of solvents may help to identify conditions that favor the desired isomer.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Dicarboxylate and Presence of Multiple Spots on TLC

Probable Cause: This issue often points to the formation of multiple side products, including regioisomers (in unsymmetrical synthesis), self-condensation products, and incomplete reaction intermediates.

Recommended Solutions:

  • Verify Reactant Purity: Ensure all starting materials are pure and free from contaminants that could interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Avoid excessively high temperatures or prolonged heating, which can cause product degradation.

    • Solvent: Screen different solvents to find the optimal medium for your specific substrates. While ethanol is common, aqueous micelles or solvent-free conditions have shown to improve yields in some cases.[4]

    • Catalyst: The use of a catalyst can significantly improve reaction rates and yields. A variety of catalysts, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and organocatalysts, have been successfully employed.[3]

  • For Unsymmetrical Dicarboxylates - Implement a Sequential Protocol: To avoid the formation of regioisomers and symmetrical byproducts, a two-step approach is highly recommended.[5] This involves the initial synthesis and isolation of the Knoevenagel condensation product, followed by its reaction with the enamine of the second β-ketoester.

Issue 2: Significant Formation of an Unexpected Byproduct with a Different Ring System (e.g., Pyran)

Probable Cause: In rare cases, typically with specific substrates, an alternative cyclization pathway can become dominant, leading to the formation of unexpected heterocyclic systems.

Recommended Solutions:

  • Thoroughly Characterize the Byproduct: Use spectroscopic techniques (NMR, MS, IR) to definitively identify the structure of the side product. This will provide insight into the alternative reaction mechanism.

  • Modify Reaction Intermediates: The formation of such byproducts often depends on the stability and reactivity of key intermediates. Altering the structure of the β-ketoester or the aldehyde may disfavor the undesired pathway.

  • Adjust Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to determine if the reaction pathway can be shifted towards the desired pyridine dicarboxylate.

Data Presentation

The choice of catalyst can significantly impact the yield of the Hantzsch synthesis. The following table summarizes the performance of various catalysts in the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanolRT0.595

Data sourced from a comparative guide on catalysts for the Hantzsch synthesis.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted High-Yield Synthesis of Hantzsch Dicarboxylates

This protocol is designed to reduce reaction times and improve yields, thereby minimizing the formation of degradation byproducts.[3]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate, 2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sequential Synthesis for Unsymmetrical Dicarboxylates to Avoid Regioisomers

This two-step procedure ensures the formation of a single, desired regioisomer by controlling the reaction pathway.[5]

Step A: Synthesis of the Knoevenagel Adduct

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in ethanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine or diethylamine (approx. 0.1 eq.).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.

Step B: Synthesis of the Final Unsymmetrical 1,4-Dihydropyridine

  • In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.

  • Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.

  • Reflux the reaction mixture until TLC indicates the completion of the reaction (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.

Visualizations

Hantzsch_Side_Reactions Reactants Aldehyde + 2x β-Ketoester + Ammonia Intermediates Knoevenagel Adduct & Enamine Reactants->Intermediates Condensation Side_Product_2 Self-Condensation Product Reactants->Side_Product_2 Base-catalyzed Desired_Product 1,4-Dihydropyridine Dicarboxylate Intermediates->Desired_Product Cyclization & Dehydration Side_Product_1 1,2-Dihydropyridine Isomer Intermediates->Side_Product_1 Alternative Cyclization Side_Product_3 Incomplete Reaction (Michael Adduct) Intermediates->Side_Product_3 Stalled Reaction

Caption: Potential reaction pathways in Hantzsch synthesis leading to the desired product and common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Reactant Purity Start->Check_Purity Sequential_Addition Implement Sequential Addition Protocol (for unsymmetrical synthesis) Start->Sequential_Addition Unsymmetrical Synthesis Issue Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Check_Purity->Optimize_Conditions Characterize_Byproducts Characterize Side Products (NMR, MS) Optimize_Conditions->Characterize_Byproducts No Improvement Successful_Synthesis High Yield & Purity Achieved Optimize_Conditions->Successful_Synthesis Improved Sequential_Addition->Successful_Synthesis Characterize_Byproducts->Optimize_Conditions

Caption: A logical workflow for troubleshooting common issues in the Hantzsch pyridine synthesis of dicarboxylates.

References

Technical Support Center: Minimizing Monoester Formation in Pyridine Dicarboxylate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the esterification of pyridine dicarboxylic acids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of monoester byproducts and maximize the yield of the desired diester.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of pyridine dicarboxylic acids?

A1: The main challenges include incomplete esterification leading to the formation of monoesters, and side reactions such as decarboxylation at elevated temperatures. The formation of the monoester is a common intermediate, and if the reaction does not proceed to completion, it can be a significant impurity.[1] The relative reactivity of the two carboxylic acid groups can also be influenced by their position on the pyridine ring, due to steric and electronic effects.

Q2: How can I drive the reaction towards the formation of the diester?

A2: The esterification of a dicarboxylic acid is an equilibrium process. To favor the formation of the diester, it is crucial to shift the equilibrium to the product side. This can be achieved by:

  • Using a large excess of the alcohol: This increases the concentration of one of the reactants, pushing the equilibrium towards the products according to Le Châtelier's principle. Often, the alcohol itself can be used as the solvent.[1]

  • Removing water as it is formed: Water is a byproduct of the reaction, and its presence can lead to the hydrolysis of the ester back to the carboxylic acid. Removing water, for example, by using a Dean-Stark apparatus or molecular sieves, is a highly effective method to drive the reaction to completion.[1]

Q3: What is the role of the acid catalyst in Fischer esterification, and which catalysts are recommended?

A3: In Fischer esterification, an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[1] While strong mineral acids are common, solid acid catalysts or milder Lewis acids can also be employed to potentially reduce side reactions.[1]

Q4: Are there alternative esterification methods that can improve the yield of the diester?

A4: Yes, several methods can be employed, especially for sensitive substrates or when Fischer esterification gives poor results. These methods often proceed under milder, non-acidic conditions:

  • From Acid Chlorides: Conversion of the pyridine dicarboxylic acid to its corresponding diacid chloride, followed by reaction with the alcohol, is a high-yielding route to the diester. This method is generally irreversible and fast.

  • Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate ester formation at room temperature. It is particularly useful for sterically hindered alcohols and acid-labile substrates.

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). It is known for its mild conditions and inversion of stereochemistry at the alcohol center.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High percentage of monoester in the final product 1. Insufficient amount of alcohol. 2. Reaction time is too short for the second esterification to occur. 3. Steric hindrance at one of the carboxylic acid positions.[1] 4. Inadequate water removal.1. Increase the molar excess of the alcohol (e.g., from 10 to 20 equivalents or use as solvent).[1] 2. Extend the reaction time and monitor the progress by TLC or GC.[1] 3. Consider a less sterically hindered alcohol or switch to a more reactive esterification method (e.g., via the acid chloride).[1] 4. Use a Dean-Stark trap or add molecular sieves to the reaction mixture.
Low or no diester formation 1. Insufficient catalyst. 2. Reaction temperature is too low. 3. Presence of water in the reagents or solvent.[1]1. Incrementally increase the catalyst loading.[1] 2. Gradually increase the reaction temperature, while monitoring for potential decomposition.[1] 3. Use anhydrous alcohol and solvents.[1]
Product mixture is dark or contains colored impurities 1. High reaction temperatures leading to decomposition. 2. Side reactions involving the pyridine ring.[1]1. Lower the reaction temperature and consider using a more efficient catalyst to maintain a reasonable reaction rate.[1] 2. Purify the product using column chromatography or recrystallization.[1]
Formation of an insoluble solid (potential polymerization) 1. High temperatures promoting intermolecular esterification. 2. Inappropriate solvent or concentration.1. Reduce the reaction temperature. 2. Use a solvent in which both the starting material and the product are soluble at the reaction temperature. Adjust the concentration to favor intramolecular esterification.

Data on Esterification Conditions

While specific quantitative data directly comparing monoester to diester ratios under varying conditions for pyridine dicarboxylic acids is limited in the available literature, the following table summarizes qualitative and semi-quantitative findings to guide optimization.

Pyridine Dicarboxylic Acid IsomerEsterification MethodKey Parameters Influencing Diester YieldObservations and Recommendations
2,5-Pyridinedicarboxylic Acid Fischer-Speier Esterification- Molar excess of alcohol - Removal of water - Reaction temperatureA large excess of alcohol (e.g., 10-20 equivalents) and the use of a Dean-Stark trap are recommended to drive the reaction to completion and maximize diester formation.[1]
3,5-Pyridinedicarboxylic Acid Base-mediated monoesterification- Stoichiometry of the baseTreatment with a sub-stoichiometric amount of base (e.g., potassium hydroxide) in alcohol can selectively yield the monoester. To achieve the diester, a significant excess of alcohol and an acid catalyst under reflux conditions would be necessary.
2,6-Pyridinedicarboxylic Acid Via Diacid Chloride- Anhydrous conditions - Presence of a base (e.g., NEt₃)This method is reported to give a high yield (82%) of the diester. The formation of the diacid chloride is a key step to activate both carboxylic acid groups for efficient conversion.

Experimental Protocols

Protocol 1: Fischer-Speier Diesterification of 2,5-Pyridinedicarboxylic Acid

This protocol aims to synthesize diethyl 2,5-pyridinedicarboxylate, minimizing monoester formation.

Materials:

  • 2,5-Pyridinedicarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Dean-Stark apparatus (recommended)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2,5-pyridinedicarboxylic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (10-20 eq), which also serves as the solvent.[1]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.[1]

  • Heat the mixture to a gentle reflux. The Dean-Stark trap will begin to collect the water-ethanol azeotrope.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,5-pyridinedicarboxylate.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Selective Monoesterification of 3,5-Pyridinedicarboxylic Acid

This protocol describes the synthesis of the monoethyl ester of 3,5-pyridinedicarboxylic acid.

Materials:

  • 3,5-Pyridinedicarboxylic acid

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) solution

Procedure:

  • Slowly add solid 3,5-pyridinedicarboxylic acid (1.0 eq) to a solution of potassium hydroxide (0.5 eq) in ethanol.

  • Stir the mixture at room temperature for 2 hours. A white solid will precipitate.

  • Filter the solid and dissolve it in distilled water.

  • Filter out any insoluble material.

  • Slowly add HCl solution to the aqueous solution to adjust the pH to 3. A white solid (the monoester) will precipitate.

  • Filter the solid to obtain the pyridine-3,5-dicarboxylic acid monoethyl ester. A yield of 71% has been reported for this procedure.

Protocol 3: Diesterification of 2,6-Pyridinedicarboxylic Acid via the Diacid Chloride

This protocol provides a high-yield method for the synthesis of dialkyl 2,6-pyridinedicarboxylates.

Materials:

  • 2,6-Pyridinedicarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous alcohol (e.g., 2-iodo-phenol)

  • Anhydrous diethyl ether

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (NEt₃)

Procedure: Part A: Synthesis of 2,6-Pyridinedicarbonyl Dichloride

  • Carefully reflux 2,6-pyridinedicarboxylic acid in an excess of thionyl chloride until the solid has completely dissolved and gas evolution has ceased.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude diacid chloride, which can be used in the next step without further purification.

Part B: Esterification

  • Dissolve the crude 2,6-pyridinedicarbonyl dichloride (1.0 eq) in anhydrous diethyl ether.

  • In a separate flask, dissolve the alcohol (2.0 eq) in anhydrous diethyl ether.

  • Add a catalytic amount of DMAP (e.g., 5 mol%) and triethylamine (2.2 eq) to the alcohol solution and cool it in an ice bath.

  • Slowly add the diacid chloride solution to the cooled alcohol mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • The product will precipitate as a colorless solid. Filter the solid and wash it with a small amount of cold diethyl ether.

  • Dry the solid to obtain the desired diester. An 82% yield has been reported for the synthesis of bis(2-iodophenyl) pyridine-2,6-dicarboxylate using this method.

Visualizing the Process

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Diacid Pyridine Dicarboxylic Acid (1 eq) Reflux Heat to Reflux (4-8 hours) Diacid->Reflux Alcohol Anhydrous Alcohol (10-20 eq) Alcohol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄, 0.1-0.2 eq) Catalyst->Reflux WaterRemoval Remove H₂O (Dean-Stark) Reflux->WaterRemoval Equilibrium Shift Evaporation Remove Excess Alcohol Reflux->Evaporation WaterRemoval->Reflux Neutralization Neutralize Catalyst (aq. NaHCO₃) Evaporation->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Purification Purify (Chromatography/ Recrystallization) Drying->Purification Diester Diester Purification->Diester Final Product

Caption: A typical workflow for the Fischer esterification of pyridine dicarboxylic acids.

Logical Relationship for Minimizing Monoester Formation

Minimize_Monoester cluster_strategies Strategies cluster_reasons Rationale Goal Minimize Monoester Formation IncreaseAlcohol Increase Molar Ratio of Alcohol Goal->IncreaseAlcohol IncreaseTime Increase Reaction Time Goal->IncreaseTime RemoveWater Efficient Water Removal Goal->RemoveWater AlternativeMethods Use Alternative Esterification Methods Goal->AlternativeMethods LeChatelier Shift Equilibrium (Le Châtelier's Principle) IncreaseAlcohol->LeChatelier DriveCompletion Drive Reaction to Completion IncreaseTime->DriveCompletion PreventHydrolysis Prevent Ester Hydrolysis RemoveWater->PreventHydrolysis MilderConditions Milder/Irreversible Conditions AlternativeMethods->MilderConditions LeChatelier->Goal DriveCompletion->Goal PreventHydrolysis->Goal MilderConditions->Goal

Caption: Key strategies and their rationales for minimizing monoester formation.

References

Purification of crude diethyl pyridine-3,4-dicarboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude diethyl pyridine-3,4-dicarboxylate using silica gel column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: Understanding the physical properties of the target compound is crucial for planning the purification and subsequent steps.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃NO₄[1][2][3]
Molecular Weight 223.23 g/mol [1]
Form Liquid[1]
Boiling Point 172 °C at 21 mmHg[1]
Density 1.145 g/mL at 25 °C[1]
Refractive Index n20/D 1.496[1]

Q2: My compound is sticking to the silica gel and won't elute, or is eluting very slowly. What is happening?

A2: This is a common issue when purifying pyridine derivatives. The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to poor elution and peak tailing.[4][5] To address this, you can deactivate the silica gel by adding a small amount of a competing base, like triethylamine (TEA), to your eluent (e.g., 1-2%).[4][6] This shields the silanol groups, allowing your compound to elute more effectively.[4]

Q3: My TLC analysis shows good separation, but the column chromatography results in mixed fractions. Why is there a discrepancy?

A3: Several factors can cause this discrepancy. The crude reaction mixture may contain highly polar impurities or residual base that alters the Rf value on the TLC plate.[6] Overloading the TLC plate can also give a misleading impression of good separation.[6] Furthermore, the compound might be degrading on the silica gel during the longer exposure time of a column run compared to a quick TLC analysis.[7] It is recommended to perform a 2D TLC test to check for compound stability on silica.[4][8]

Q4: What are the best practices for choosing a solvent system (eluent)?

A4: The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for your target compound on a TLC plate. Common solvent systems for compounds of intermediate polarity like this compound include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[9][10] If your compound is very polar and remains at the baseline, you may need to add a stronger solvent like methanol. For basic compounds, incorporating triethylamine (1-3%) into the solvent system can improve separation.[11]

Table 2: Common Solvent Systems for Silica Gel Chromatography

Solvent System ComponentsApplication Notes
Ethyl Acetate / Hexane A very common and versatile system for a wide range of polarities.[10]
Diethyl Ether / Hexane A gradient of 25% to 50% diethyl ether in hexane has been used for similar compounds.[9]
Dichloromethane / Methanol Effective for more polar compounds.[10] Adding a small percentage of methanol increases polarity significantly.
Eluent + Triethylamine (TEA) Adding 1-3% TEA is recommended for basic compounds like pyridines to prevent tailing and improve recovery.[4][11]
Eluent + Acetic Acid Useful for purifying acidic compounds, such as carboxylic acids.[10]

Troubleshooting Guide

Problem 1: No compound is eluting from the column.

  • Possible Cause: The solvent system is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of your eluent. If you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on. If the compound is still not moving, consider adding a small amount of a more polar solvent like methanol.[7] Also, ensure your compound is stable on silica gel; it may have decomposed.[7]

Problem 2: All compounds are eluting together at the solvent front.

  • Possible Cause: The solvent system is too polar, or the sample was loaded in a solvent that is too strong.

  • Solution: Start with a less polar eluent. If your TLC showed separation with 30% ethyl acetate in hexane, begin the column with 10-15% ethyl acetate to allow the compounds to adsorb to the silica first. Also, dissolve your crude sample in a minimal amount of a low-polarity solvent for loading.[8] If solubility is an issue, consider the dry loading method.[6][8]

Problem 3: The separation is poor, with broad or tailing bands.

  • Possible Cause: This is characteristic of interactions between the basic pyridine and acidic silica.[4][12] Other causes can include column overload, poor column packing (channeling), or a sample solvent that is too strong.[4]

  • Solution:

    • Add a Base: Incorporate 1-3% triethylamine (TEA) into your eluent to deactivate the silica gel.[11]

    • Check Loading: Ensure you are not overloading the column. A general rule is to use a silica-to-crude product mass ratio of at least 30:1 to 50:1.

    • Improve Packing: Ensure the silica bed is packed uniformly without cracks or air bubbles. A slurry packing method is often recommended.[6]

    • Use Dry Loading: If the compound is not readily soluble in the mobile phase, dry loading can result in a much sharper initial band.[8]

Problem 4: Low recovery of the purified compound.

  • Possible Cause: The compound may be irreversibly adsorbed onto the silica gel or could be degrading during the purification process.[4]

  • Solution:

    • Deactivate Silica: Use an eluent containing triethylamine to minimize strong adsorption.[4][11]

    • Check Stability: Perform a 2D TLC to confirm your compound is stable on silica.[4][8] If it is not, consider using a different stationary phase like alumina or a deactivated silica gel.[4][7]

    • Flush the Column: After collecting your product, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining compound elutes.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with a low-polarity solvent (e.g., hexane or the initial eluent).

  • Pour the slurry into the column. Use a funnel to guide the slurry and avoid splashing.

  • Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[8]

Protocol 2: Sample Loading

A. Wet Loading

  • Dissolve the crude this compound in the minimum amount of solvent possible (ideally the eluent or a slightly more polar solvent).[8]

  • Carefully use a pipette to add the sample solution directly to the top layer of sand, ensuring not to disturb the silica surface.[8]

  • Allow the sample to absorb completely into the silica, draining the solvent until the liquid level just touches the sand.

  • Carefully add a small amount of fresh eluent, let it absorb again, and repeat once more to ensure the sample is loaded in a narrow band.[8]

B. Dry Loading

  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution.[8]

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6][8]

  • Carefully pour this powder onto the top layer of sand in the prepared column.

Protocol 3: Elution and Fraction Collection
  • Once the sample is loaded, carefully fill the column with the eluent.

  • Apply gentle pressure (using a pump or bulb) to start the flow. Maintain a steady flow rate.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • If separation is poor, consider using a gradient elution, where the polarity of the solvent is gradually increased over time.[11]

  • Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_col 1. Pack Column (Silica Slurry) load_sample 2. Load Crude Sample (Wet or Dry Method) prep_col->load_sample elute 3. Elute with Solvent System load_sample->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions (TLC) collect->tlc combine 6. Combine Pure Fractions tlc->combine evap 7. Evaporate Solvent combine->evap pure_prod Pure Product evap->pure_prod

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide start Problem with Purification? poor_sep Poor Separation or Tailing? start->poor_sep no_elution Compound Not Eluting? start->no_elution low_recovery Low Recovery? start->low_recovery sol_add_tea Add 1-2% TEA to eluent poor_sep->sol_add_tea Yes sol_dry_load Use dry loading for sharper bands poor_sep->sol_dry_load Yes sol_repack Check column packing for channels poor_sep->sol_repack Yes sol_inc_pol Increase eluent polarity no_elution->sol_inc_pol Yes sol_check_stab Check compound stability on silica (2D TLC) no_elution->sol_check_stab Yes low_recovery->sol_add_tea Yes (Reduces Adsorption) low_recovery->sol_check_stab Yes (Checks Degradation) sol_alt_phase Consider alternative phase (Alumina) low_recovery->sol_alt_phase If unstable sol_flush Flush column with polar solvent (MeOH) low_recovery->sol_flush After collection

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Recrystallization of Diethyl Pyridine Dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of diethyl pyridine dicarboxylate isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the purification of these compounds.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of diethyl pyridine dicarboxylate isomers.

Q1: What are the best starting solvents for the recrystallization of diethyl pyridine dicarboxylate isomers?

A good starting point for solvent selection is to consider the polarity of the diethyl pyridine dicarboxylate molecule, which is influenced by the pyridine ring and the two ethyl ester groups. A systematic approach to solvent screening is recommended. Common single solvents to evaluate include ethanol, methanol, and ethyl acetate. Mixed solvent systems can also be highly effective. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. For example, a diethyl ether/hexane mixture has been successfully used for the recrystallization of diethyl pyridine-2,5-dicarboxylate.[1]

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

"Oiling out," where the solute separates as a liquid instead of a solid, is a common problem, especially when the melting point of the compound is low or when the solution is highly supersaturated.[2][3] Here are several strategies to address this issue:

  • Increase the Solvent Volume: Reheat the solution to dissolve the oil and add more of the hot solvent to decrease the saturation of the solution. Then, allow it to cool slowly.[4]

  • Slow Cooling: Cool the solution very slowly to allow more time for crystal nucleation and growth. You can do this by leaving the flask at room temperature in an insulated container.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[4]

  • Change the Solvent System: If oiling out persists, a different solvent or solvent mixture may be necessary. Experiment with solvents of different polarities.

Q3: The recovery of my purified product is very low. What are the potential causes and solutions?

Low recovery can be attributed to several factors during the recrystallization process.[4] Consider the following to improve your yield:

  • Excess Solvent: Using too much solvent is a frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5][6]

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.

Q4: My recrystallized product is still impure. What could be the reason?

If impurities are still present after recrystallization, consider these possibilities:

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities in terms of solubility. A different solvent system may be required.

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[4] Slower cooling rates generally result in purer crystals.

  • Insoluble Impurities: If there were insoluble impurities in the crude product that were not removed by hot filtration, they will contaminate the final product.

  • Co-crystallization: In some cases, impurities may have very similar properties to the desired compound and co-crystallize with it. In such situations, another purification technique like column chromatography may be necessary before recrystallization. For pyridine derivatives, tailing on silica gel can be an issue due to the basicity of the pyridine ring. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[7]

Data Presentation

Table 1: Physical Properties of Diethyl Pyridine Dicarboxylate Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Diethyl pyridine-2,3-dicarboxylate C₁₁H₁₃NO₄223.23-282
Diethyl pyridine-2,4-dicarboxylate C₁₁H₁₃NO₄223.23--
Diethyl pyridine-2,5-dicarboxylate C₁₁H₁₃NO₄223.2346-47-
Diethyl pyridine-2,6-dicarboxylate C₁₁H₁₃NO₄223.23--
Diethyl pyridine-3,4-dicarboxylate C₁₁H₁₃NO₄223.23-172 @ 21 mmHg
Diethyl pyridine-3,5-dicarboxylate C₁₁H₁₃NO₄223.2349-53117 @ 0.5 mmHg

Table 2: Qualitative Solubility of Diethyl Pyridine Dicarboxylate Isomers in Common Solvents

IsomerEthanolMethanolDiethyl EtherHexaneDMSOWater
Diethyl pyridine-2,3-dicarboxylate Slightly Soluble[8][9]Slightly Soluble[8][9]--Slightly Soluble[8][9]-
Diethyl pyridine-2,4-dicarboxylate ----Soluble[10]-
Diethyl pyridine-2,5-dicarboxylate SolubleSolubleSolubleSparingly Soluble--
Diethyl pyridine-2,6-dicarboxylate Soluble-----
This compound ------
Diethyl pyridine-3,5-dicarboxylate -Soluble[11]----

Note: A dash (-) indicates that data was not found in the searched literature.

Experimental Protocols

Detailed Protocol for Recrystallization of Diethyl Pyridine-2,5-dicarboxylate

This protocol is adapted from a literature procedure for the synthesis and purification of diethyl pyridine-2,5-dicarboxylate.[1]

Materials:

  • Crude diethyl pyridine-2,5-dicarboxylate

  • Diethyl ether

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude diethyl pyridine-2,5-dicarboxylate in an Erlenmeyer flask. Add a minimal amount of diethyl ether (a "good" solvent) and gently heat the mixture to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane (a "poor" solvent) dropwise until the solution becomes slightly cloudy, indicating it is saturated.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether/hexane mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes. For final drying, the crystals can be placed in a desiccator.

General Protocol for Recrystallization of Other Diethyl Pyridine Dicarboxylate Isomers

For isomers where a specific protocol is not available, the following general procedure can be adapted. The key is to first perform small-scale solubility tests to identify a suitable solvent or solvent system.

1. Solvent Screening:

  • Place a small amount of the crude isomer (a few milligrams) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe if it dissolves.

  • A good single solvent will dissolve the compound when hot but not at room temperature.

  • For a mixed solvent system, find a "good" solvent that dissolves the compound well and a miscible "poor" solvent in which the compound is sparingly soluble.

2. Recrystallization Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude diethyl pyridine dicarboxylate isomer. Add the chosen hot solvent (or the "good" solvent of a mixed pair) portion-wise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization:

    • Single Solvent: Allow the filtrate to cool slowly to room temperature, then in an ice bath.

    • Mixed Solvent: To the hot filtrate, add the "poor" solvent dropwise until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool as described above.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the detailed protocol for the 2,5-isomer.

Mandatory Visualizations

Recrystallization_Workflow start Start with Crude Diethyl Pyridine Dicarboxylate Isomer solvent_screening Solvent Screening: - Test solubility in various solvents (hot and cold) - Identify a suitable single or mixed solvent system start->solvent_screening dissolution Dissolve Crude Product in Minimum Amount of Hot Solvent solvent_screening->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolution->hot_filtration Optional cooling Slowly Cool the Solution to Induce Crystallization dissolution->cooling hot_filtration->cooling crystal_collection Collect Crystals by Vacuum Filtration cooling->crystal_collection washing Wash Crystals with Ice-Cold Solvent crystal_collection->washing drying Dry the Pure Crystals washing->drying end Pure Diethyl Pyridine Dicarboxylate Isomer drying->end

Caption: A general workflow for the recrystallization of diethyl pyridine dicarboxylate isomers.

Troubleshooting_Recrystallization start Recrystallization Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product solution_no_crystals Solutions: - Scratch inner surface of the flask - Add a seed crystal - Evaporate some solvent and re-cool - Cool to a lower temperature no_crystals->solution_no_crystals solution_oiling_out Solutions: - Reheat and add more solvent - Cool the solution more slowly - Change the solvent system oiling_out->solution_oiling_out solution_low_yield Solutions: - Use minimum amount of hot solvent - Ensure complete cooling - Use ice-cold washing solvent - Prevent premature crystallization low_yield->solution_low_yield solution_impure_product Solutions: - Ensure slow crystal growth - Re-evaluate solvent choice - Perform hot filtration to remove insolubles - Consider chromatography pre-purification impure_product->solution_impure_product

Caption: A troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Esterification of Pyridine Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of pyridine dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable solutions for successful esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when removing water from the esterification of pyridine dicarboxylic acid?

A1: The primary challenge is driving the reversible esterification reaction to completion by effectively removing the water produced.[1][2][3] Incomplete water removal can lead to low yields of the desired diester due to the reverse reaction, hydrolysis.[4] Additionally, high reaction temperatures, often used to distill water, can lead to side reactions like decarboxylation of the carboxylic acid groups.[4]

Q2: What are the most effective methods for water removal in this specific esterification?

A2: The most common and effective methods include:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method where an organic solvent (like toluene) that forms a low-boiling azeotrope with water is used.[5] The azeotrope is continuously distilled off, and the water is separated in the Dean-Stark trap, while the solvent is returned to the reaction flask.[6]

  • Using a Large Excess of Alcohol: Employing a significant excess of the alcohol reactant can shift the equilibrium towards the product side, favoring ester formation. The alcohol can also serve as the reaction solvent.[4]

  • Molecular Sieves: These are drying agents that can be added directly to the reaction mixture to adsorb the water as it is formed.[4][7] This method is particularly useful for smaller-scale reactions or when azeotropic distillation is not practical.

Q3: How can I minimize the formation of the monoester byproduct?

A3: Formation of a significant amount of the monoester can be due to insufficient alcohol, short reaction times, or steric hindrance at one of the carboxylic acid positions.[4] To favor the formation of the diester, you can:

  • Increase the molar excess of the alcohol.[4]

  • Extend the reaction time to allow for the second esterification to occur.[4]

  • Consider using a less sterically hindered alcohol or a more reactive esterification method if steric hindrance is a significant factor.[4]

Q4: My reaction mixture is turning dark. What could be the cause and how can I prevent it?

A4: A dark-colored reaction mixture often indicates decomposition or side reactions involving the pyridine ring, which can be caused by high reaction temperatures.[4] To mitigate this:

  • Lower the reaction temperature and consider using a more efficient catalyst to maintain a reasonable reaction rate.[4]

  • Ensure that anhydrous alcohol and solvents are used to prevent side reactions.[4]

  • Purify the final product using techniques like column chromatography or recrystallization to remove colored impurities.[4]

Troubleshooting Guides

This section provides a structured approach to resolving common issues during the esterification of pyridine dicarboxylic acid.

Issue 1: Low Yield of the Desired Diester
Potential Cause Troubleshooting Step
Incomplete Reaction The esterification reaction is an equilibrium process. To drive it towards the diester, use a large excess of the alcohol.[4]
Presence of Water Water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[4] Continuously remove water using a Dean-Stark apparatus or by adding molecular sieves.[4][7]
Insufficient Catalyst Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) incrementally.
Low Reaction Temperature While high temperatures can cause decomposition, a temperature that is too low will result in a slow reaction rate. Gradually increase the temperature while monitoring for side reactions.
Short Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time as needed.[4]
Issue 2: Formation of Significant Amounts of Monoester
Potential Cause Troubleshooting Step
Insufficient Alcohol Increase the molar ratio of alcohol to pyridine dicarboxylic acid.[4]
Short Reaction Time Allow the reaction to proceed for a longer duration to facilitate the second esterification.[4]
Steric Hindrance If one carboxylic acid group is sterically hindered, consider using a less bulky alcohol or a more reactive esterification method.[4]
Issue 3: Product Mixture is Dark or Contains Colored Impurities
Potential Cause Troubleshooting Step
High Reaction Temperatures High temperatures can lead to decomposition of the starting material or product.[4] Lower the reaction temperature and consider using a more efficient catalyst.[4]
Side Reactions Side reactions involving the pyridine ring can produce colored byproducts.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous reagents.[4]
Impure Starting Materials Ensure the purity of the pyridine dicarboxylic acid and the alcohol before starting the reaction.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Azeotropic Water Removal

This protocol describes the synthesis of a dialkyl pyridinedicarboxylate using a Dean-Stark apparatus to remove water.

Materials:

  • Pyridine dicarboxylic acid

  • Anhydrous alcohol (e.g., ethanol, butanol) (10-20 equivalents)

  • Toluene (or another suitable azeotropic solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add the pyridine dicarboxylic acid, a large excess of the anhydrous alcohol, and toluene.[5]

  • Slowly and with stirring, add the catalytic amount of concentrated sulfuric acid.[4]

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.[5] Water will be collected in the Dean-Stark trap, and the toluene will be returned to the reaction flask.[6]

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-8 hours).[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol and toluene under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4]

  • Wash the organic layer with water and then with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography or recrystallization if necessary.[4]

Visualizations

Esterification_Workflow cluster_reaction Reaction Setup cluster_water_removal Water Removal cluster_workup Workup cluster_purification Purification A 1. Add Reactants (Pyridine Dicarboxylic Acid, Alcohol, Toluene) B 2. Add Catalyst (H₂SO₄) A->B C 3. Heat to Reflux B->C D 4. Azeotropic Distillation (Dean-Stark Trap) C->D Water is produced D->C Solvent returns E 5. Cool Reaction D->E F 6. Neutralize (NaHCO₃ wash) E->F G 7. Extract & Wash F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography or Recrystallization H->I

Caption: Experimental workflow for esterification with azeotropic water removal.

Troubleshooting_Logic Start Low Diester Yield Cause1 Incomplete Reaction? Start->Cause1 Solution1a Increase Alcohol Excess Cause1->Solution1a Yes Solution1b Extend Reaction Time Cause1->Solution1b Yes Cause2 Water Present? Cause1->Cause2 No Solution2a Use Dean-Stark Trap Cause2->Solution2a Yes Solution2b Add Molecular Sieves Cause2->Solution2b Yes Cause3 Monoester Formed? Cause2->Cause3 No Solution3 See 'Incomplete Reaction' Solutions Cause3->Solution3 Yes

Caption: Troubleshooting logic for low diester yield in esterification.

References

Technical Support Center: Diethyl Pyridine-3,4-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of diethyl pyridine-3,4-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Common Issues in this compound Synthesis

Scaling up the synthesis of this compound can present several challenges that may not be apparent at the lab scale. This section provides a troubleshooting guide in a question-and-answer format to address specific issues you might encounter.

Q1: We are experiencing a significant drop in yield when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can we mitigate this?

A1: A decrease in yield upon scale-up is a common problem and can be attributed to several factors. The classical Hantzsch pyridine synthesis, a likely route for this compound, can be sensitive to reaction conditions.[1]

  • Potential Causes:

    • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a uniform temperature.[2] Localized hotspots can lead to the formation of degradation products and by-products.

    • Poor Mixing and Mass Transfer: Inadequate agitation in large reactors can result in concentration gradients, leading to incomplete reactions and the formation of impurities.[3]

    • Extended Reaction Times: What might be a quick reaction on a small scale can take much longer in a larger vessel, increasing the potential for side reactions.[1]

  • Troubleshooting Steps:

    • Optimize Temperature Control: Employ a reactor with efficient heat exchange capabilities. Consider a jacketed reactor with a thermal fluid for precise temperature regulation.

    • Improve Agitation: Use an appropriately designed impeller and optimize the stirring speed to ensure homogeneity of the reaction mixture. For multiphase reactions, ensure good phase mixing.

    • Re-evaluate Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time at the larger scale.

Q2: Our final product has a persistent yellow to brown discoloration, and we are struggling to achieve the desired purity. What are the likely impurities and how can we remove them?

A2: Discoloration often indicates the presence of impurities, which can arise from side reactions or incomplete conversion of starting materials.

  • Potential Impurities:

    • Oxidized By-products: The dihydropyridine intermediate in a Hantzsch-type synthesis can be over-oxidized, leading to colored impurities.[4]

    • Michael Adducts: Incomplete cyclization can result in the formation of Michael addition by-products.[1]

    • Unreacted Starting Materials: Residual aldehydes or β-ketoesters can contribute to impurities.

  • Purification Strategies:

    • Fractional Distillation: As this compound is a liquid with a high boiling point, fractional distillation under reduced pressure is a viable method for removing more volatile or less volatile impurities on a larger scale.

    • Crystallization: If applicable, converting the diethyl ester to its corresponding dicarboxylic acid (cinchomeronic acid) by hydrolysis, followed by crystallization and re-esterification, can be an effective purification strategy.

    • Chromatography: While less common for large-scale production due to cost, industrial-scale chromatography can be used for high-purity applications. For related pyridine derivatives, cation-exchange chromatography has been used effectively.[3]

Q3: The reaction is highly exothermic, and we are concerned about thermal runaway at a larger scale. How can we manage the reaction exotherm safely?

A3: Thermal management is a critical safety consideration during scale-up. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[2][5]

  • Safety and Control Measures:

    • Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the heat of reaction and the potential for thermal runaway.

    • Semi-Batch or Continuous Flow Reaction: Instead of adding all reactants at once (batch mode), consider a semi-batch approach where one reactant is added gradually. This allows the cooling system to manage the heat generated in real-time. Continuous flow reactors offer even better temperature control due to their high surface-area-to-volume ratio.[6]

    • Use of a Quenching Agent: Have a suitable quenching agent readily available to stop the reaction in case of a thermal runaway.

    • Reactor Design: Ensure the reactor is equipped with an adequate cooling system, pressure relief devices, and a robust control system for monitoring and regulating the temperature.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for this compound?

Q: What are the typical starting materials for a Hantzsch-type synthesis of this compound?

A: Based on the structure of the target molecule, the likely starting materials would be two equivalents of a β-ketoester (like ethyl acetoacetate), an aldehyde, and a source of ammonia (such as ammonium acetate).[4]

Q: How can we improve the yield of the Hantzsch synthesis at the lab scale before scaling up?

A: Several strategies can be employed to optimize the yield:

  • Catalyst Screening: The use of a catalyst can significantly improve reaction rates and yields. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids have been shown to be effective in Hantzsch reactions.[1]

  • Solvent Selection: The choice of solvent can impact the reaction. While ethanol is common, exploring other solvents or even solvent-free conditions may be beneficial.[1]

  • Alternative Energy Sources: Microwave irradiation or ultrasound have been reported to reduce reaction times and increase yields for Hantzsch syntheses.[1]

Data Presentation

The following table summarizes key physical and safety data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[8]
Molecular Weight 223.23 g/mol [8]
Appearance Clear colorless to yellow liquid[9]
Boiling Point 172 °C at 21 mmHg[8]
Density 1.145 g/mL at 25 °C[8]
Flash Point 113 °C (closed cup)[8]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]

Experimental Protocols

While a specific, detailed industrial protocol for the synthesis of this compound is proprietary, the following lab-scale procedure for a Hantzsch-type synthesis of a related dihydropyridine can be adapted as a starting point. The second step would involve oxidation to the pyridine.

Protocol: Lab-Scale Hantzsch Dihydropyridine Synthesis (General Procedure) [10]

Materials:

  • Aldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1 equivalent)

  • Ethanol (as solvent)

  • Ceric Ammonium Nitrate (CAN) (catalytic amount)

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and a catalytic amount of CAN.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and then with n-hexane to remove non-polar impurities.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyridine.

Note: To obtain the final this compound, an oxidation step is required to convert the dihydropyridine to the aromatic pyridine. Common oxidizing agents for this step include nitric acid, manganese dioxide, or ferric chloride.[4]

Visualizations

The following diagrams illustrate key concepts in the synthesis and scale-up of this compound.

Synthesis_Workflow Reactants Starting Materials (β-ketoester, Aldehyde, Ammonia Source) Reaction Hantzsch Condensation - Catalyst - Solvent - Temperature Control Reactants->Reaction Intermediate Dihydropyridine Intermediate Reaction->Intermediate Oxidation Oxidation Step Intermediate->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification (e.g., Fractional Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Scaleup_Challenges Scaleup Scale-Up Challenges Heat Heat Management (Exotherm Control) Scaleup->Heat leads to Mixing Mixing & Mass Transfer Scaleup->Mixing leads to Yield Yield & Purity (By-product Formation) Scaleup->Yield impacts Safety Process Safety (Thermal Runaway) Scaleup->Safety raises concerns for

Caption: Key challenges encountered during the scale-up of chemical synthesis.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Temp Review Temperature Profile Uniform? Hotspots? Start->Check_Temp Check_Mixing Evaluate Agitation Homogeneous? Phase Separation? Start->Check_Mixing Check_Purity Analyze Reactant Purity Impurities Present? Start->Check_Purity Check_Time Monitor Reaction Kinetics Incomplete Conversion? Degradation? Start->Check_Time Optimize_Temp Optimize Temperature Control Check_Temp->Optimize_Temp If non-uniform Optimize_Mixing Improve Agitation Check_Mixing->Optimize_Mixing If poor Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants If impure Optimize_Time Adjust Reaction Time Check_Time->Optimize_Time If suboptimal

Caption: A logical troubleshooting workflow for addressing low yield or purity.

References

Improving reaction times for pyridine dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridine dicarboxylates, with a focus on improving reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyridine dicarboxylates in a question-and-answer format.

Q1: My reaction is proceeding very slowly or has stalled. What are the potential causes and solutions?

A1: Several factors can contribute to slow reaction rates. Consider the following troubleshooting steps:

  • Reagent Purity: Impurities in starting materials can inhibit the reaction.[1] Ensure all reagents are of high purity and are properly stored.

  • Catalyst Activity: If using a catalyst, its activity may be compromised. For metal-based catalysts, ensure they have not been deactivated. For organocatalysts, verify their integrity.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.

  • Mixing: Inadequate stirring can lead to localized concentration gradients and slow down the reaction. Ensure efficient and consistent mixing.

  • Alternative Energy Sources: Consider using microwave irradiation, which can significantly reduce reaction times compared to conventional heating.[2][3]

Q2: The yield of my desired pyridine dicarboxylate is lower than expected. How can I improve it?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: As discussed in Q1, ensure the reaction goes to completion by optimizing conditions.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Analyze the reaction mixture to identify major byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.

  • Product Degradation: The product may be unstable under the reaction conditions. Consider reducing the reaction time or temperature, or using a milder workup procedure.

  • Purification Losses: Significant amounts of product can be lost during purification. Optimize your purification technique, whether it be crystallization, chromatography, or extraction.[1]

Q3: I am observing the formation of significant amounts of side products. What can I do to improve the selectivity?

A3: Improving selectivity often involves fine-tuning the reaction conditions:

  • Temperature Control: Temperature can have a significant impact on the regioselectivity of some pyridine syntheses.[1]

  • Catalyst Choice: The choice of catalyst can be critical for directing the reaction towards the desired isomer.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experiment with different solvents to find the optimal one for your specific synthesis.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of byproducts from excess reagents.

Q4: My reaction is highly exothermic and difficult to control. How can I manage this?

A4: Exothermic reactions can pose safety risks and lead to product degradation.[1] To manage thermal runaway:

  • Slow Addition of Reagents: Add one of the reactants dropwise to control the rate of heat generation.[1]

  • Efficient Cooling: Use an ice bath or cryostat to maintain a stable, low temperature.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

  • Continuous Flow Chemistry: Flow reactors offer superior temperature control and are inherently safer for highly exothermic processes.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to accelerate the synthesis of pyridine dicarboxylates?

A1: Key strategies include:

  • Optimizing Reaction Conditions: Adjusting temperature, pressure, and solvent can significantly impact reaction rates.

  • Catalysis: Employing appropriate catalysts, such as Brønsted acids, Lewis acids, or organocatalysts, can dramatically speed up reactions.[2][4][7]

  • Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, often leading to substantial reductions in reaction time.[2][3][4]

  • Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor can improve heat and mass transfer, leading to faster and more controlled reactions.[4][5][6]

Q2: How does microwave-assisted synthesis compare to conventional heating for improving reaction times?

A2: Microwave-assisted synthesis typically offers significant advantages in terms of reaction speed. The direct heating of the solvent and reactants leads to a rapid increase in temperature, which can accelerate the reaction rate. For instance, some Bohlmann-Rahtz pyridine syntheses that take hours with conventional heating can be completed in minutes using microwave irradiation.[2]

Q3: What is the role of a Brønsted acid catalyst in the Bohlmann-Rahtz pyridine synthesis?

A3: In the Bohlmann-Rahtz synthesis, a Brønsted acid catalyst facilitates both the initial Michael addition and the subsequent cyclodehydration steps, allowing the reaction to be carried out in a single step without the need to isolate intermediates.[4][5][6]

Q4: Can continuous flow processing be applied to pyridine dicarboxylate synthesis?

A4: Yes, continuous flow reactors are well-suited for many pyridine synthesis methods, including the Bohlmann-Rahtz and Hantzsch reactions.[4][5][6] They provide excellent control over reaction parameters like temperature and residence time, which can lead to higher yields and improved safety, especially for exothermic reactions.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyridine Synthesis

Synthesis MethodHeating MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Bohlmann-RahtzConventionalAcetic AcidToluene10020 min>95:5 (product:starting material)[8]
Bohlmann-RahtzMicrowave (Batch)Acetic AcidToluene1405 min74[8]
Bohlmann-RahtzMicrowave (Batch)Acetic AcidEthanol1205 min86[8]
Bohlmann-RahtzMicrowave (Flow)Acetic AcidEthanol1205 min76[8]
Bohlmann-RahtzConductive (Flow)Acetic AcidEthanol1205 min86[8]
Oxidation of QuinolineConventionalCupric SulfateSulfuric Acid10312 h67.3[9]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Pyridine-dicarboxylic Acid via Oxidation of Quinoline

This protocol is based on the oxidation of quinoline using sodium chlorate in the presence of a copper catalyst.[9][10]

Materials:

  • Quinoline

  • Sodium chlorate (NaClO₃)

  • Cupric sulfate (CuSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Prepare a reaction mixture with the following molar ratio: n(quinoline) : n(sodium chlorate) : n(cupric sulfate) : n(concentrated sulfuric acid) = 1 : 3.5 : 1 : 1.5.[9]

  • Heat the mixture to 103°C with stirring.[9]

  • Maintain the reaction at this temperature for 12 hours.[9] An exotherm may be observed, and the solution may turn into a blue suspension.[10]

  • After the reaction is complete, cool the mixture.

  • Follow appropriate workup procedures to isolate the copper salt of the product.

  • Acidify to precipitate the 2,3-pyridine-dicarboxylic acid.

  • Filter, wash, and dry the final product.

Protocol 2: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis

This is a general procedure for the one-pot synthesis of trisubstituted pyridines.[2][4]

Materials:

  • Ethyl β-aminocrotonate

  • An alkynone (e.g., phenylpropynone)

  • A polar solvent (e.g., DMSO or ethanol)

  • A catalyst (e.g., acetic acid or ZnBr₂)

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl β-aminocrotonate, the alkynone, the solvent, and the catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 170°C) for a short duration (e.g., 10-20 minutes).[2]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • After completion, cool the reaction vessel to room temperature.

  • Perform a suitable workup, which may include solvent evaporation, extraction, and purification by column chromatography or crystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Pyridine Dicarboxylate Synthesis start Reaction Issue Identified issue Slow Reaction or Low Yield start->issue check_purity Check Reagent Purity issue->check_purity Yes side_products Significant Side Products issue->side_products No check_catalyst Verify Catalyst Activity check_purity->check_catalyst optimize_temp Optimize Temperature check_catalyst->optimize_temp improve_mixing Improve Mixing optimize_temp->improve_mixing alt_heating Consider Microwave or Flow Chemistry improve_mixing->alt_heating end Problem Resolved alt_heating->end adjust_temp Adjust Temperature for Selectivity side_products->adjust_temp Yes exothermic Exothermic Reaction side_products->exothermic No change_catalyst Change Catalyst adjust_temp->change_catalyst optimize_solvent Optimize Solvent change_catalyst->optimize_solvent optimize_solvent->end slow_addition Slow Reagent Addition exothermic->slow_addition Yes exothermic->end No cooling Ensure Efficient Cooling slow_addition->cooling dilute Dilute Reaction Mixture cooling->dilute dilute->end

Caption: A flowchart for troubleshooting common synthesis issues.

Synthesis_Pathway General Synthesis Pathway: Oxidation of Quinoline Reactants Quinoline + Oxidizing Agent (e.g., NaClO3) Conditions Catalyst (e.g., CuSO4) Acidic Medium Heat Reactants->Conditions Intermediate Intermediate Copper Salt Conditions->Intermediate Acidification Acidification Intermediate->Acidification Product Pyridine-2,3-dicarboxylic Acid Acidification->Product

Caption: Oxidation of quinoline to pyridine-2,3-dicarboxylic acid.

Heating_Methods Impact of Heating Method on Reaction Time cluster_0 Conventional Heating cluster_1 Microwave / Flow Chemistry Conventional Reaction Time: Hours to Days Product Product Conventional->Product Microwave Reaction Time: Minutes to Hours Microwave->Product Start Reactants Start->Conventional Slow Start->Microwave Fast

Caption: Comparison of reaction times for different heating methods.

References

Technical Support Center: Catalyst Selection for Efficient Pyridine Diester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of pyridine diesters.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during pyridine diester synthesis, focusing on the widely used Hantzsch and Bohlmann-Rahtz methods.

General Questions

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in pyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions : Temperature, reaction time, and reactant concentration are critical parameters. Each substrate may require optimization. Some reactions need higher temperatures to overcome activation energy barriers, while others require lower temperatures to minimize side product formation.

  • Catalyst Activity : If a catalyst is used, its activity may be compromised. Consider the possibility of catalyst deactivation through poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst itself has a significant impact on the yield.

  • Solvent Effects : The polarity and boiling point of the solvent can influence reaction rates and equilibrium. It is advisable to screen a variety of solvents to determine the optimal one for your specific reaction.

  • Purity of Starting Materials : Impurities in starting materials can interfere with the reaction, leading to the formation of side products and lower yields. Always ensure the purity of your reagents before commencing the synthesis.

Q2: I'm having difficulty purifying my final pyridine product. What are some effective purification strategies?

A2: The purification of pyridine derivatives can be challenging due to their basic nature and the similar polarities of byproducts. Common and effective purification techniques include:

  • Acid-Base Extraction : As pyridines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine, allowing it to be extracted into the aqueous layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Column Chromatography : This is a versatile technique for separating pyridine compounds. However, tailing on silica gel can be an issue due to the basicity of pyridine. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.

  • Crystallization : If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions in pyridine synthesis can pose safety hazards and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:

  • Slow Addition of Reagents : Adding one of the reactants dropwise over time can help control the rate of heat generation.

  • Efficient Cooling : Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.

  • Dilution : Running the reaction at a lower concentration can help to dissipate heat more effectively.

Hantzsch Pyridine Synthesis

Q4: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A4: Low yields are a frequent issue in the Hantzsch synthesis. Key areas to troubleshoot include:

  • Suboptimal Reaction Conditions : The traditional method of refluxing in ethanol can be inefficient. Consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields to over 90%. Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.

  • Incomplete Oxidation : The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which needs to be oxidized to the corresponding pyridine. Incomplete oxidation will lead to lower yields of the desired product. Ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid and potassium ferrocyanide. For milder conditions, iodine in refluxing methanol, CrO3, KMnO4, and HNO3 can be employed, though these may require careful optimization to avoid side reactions.

  • Side Reactions : The formation of byproducts can consume starting materials and reduce the yield. The order of reagent addition is critical in unsymmetrical Hantzsch reactions. Incorrect addition can lead to undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.

Q5: What are the common side products in the Hantzsch synthesis and how can I minimize them?

A5: Besides the desired 1,4-dihydropyridine, other isomers and by-products can form, such as 1,2-dihydropyridines and acridine-1,8-diones. To minimize these:

  • Control Stoichiometry : Ensure the correct stoichiometry of reactants (1 equivalent of aldehyde, 2 equivalents of β-keto ester, and 1 equivalent of a nitrogen source).

  • Optimize Reaction Conditions : Using catalysts and milder conditions can improve selectivity. Be aware that some catalytic systems have been shown to selectively produce 1,2-dihydropyridines, so catalyst choice is crucial.

Bohlmann-Rahtz Pyridine Synthesis

Q6: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve regioselectivity and minimize side reactions?

A6: The Bohlmann-Rahtz synthesis can be prone to side reactions, especially at the high temperatures often required for the cyclodehydration step.

  • Decomposition of Starting Materials : Acid-sensitive enamines, particularly those with tert-butyl ester or cyano groups, can decompose under harsh acidic conditions.

  • Catalyst Choice : The use of a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 can lower the required reaction temperature. Lewis acid catalysts such as Yb(OTf)3 or ZnBr2 in a suitable solvent like toluene can also be effective.

Data Presentation: Catalyst Performance in Pyridine Diester Synthesis

Table 1: Comparative Performance of Catalysts in Hantzsch Dihydropyridine Synthesis

This table summarizes the performance of various catalysts for the synthesis of a model dihydropyridine, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

CatalystAldehydeβ-KetoesterNitrogen SourceSolventTemp (°C)Time (h)Yield (%)Reference
NoneBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux1265BenchChem
p-TSABenzaldehydeEthyl acetoacetateNH₄OAcWater (SDS micelles)RT0.596
γ-Al₂O₃ nanoparticlesBenzaldehydeEthyl acetoacetateNH₄OAcSolvent-free900.7595
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol250.3398BenchChem
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanolRT0.2597BenchChem
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcWater80294BenchChem
Cellulose-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcH₂O/Ethanol601.595BenchChem

Analysis : The data clearly shows that catalyzed reactions offer significant advantages over uncatalyzed processes in terms of both reaction time and yield. Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂), demonstrate exceptional performance, providing near-quantitative yields in under 30 minutes at or near room temperature. Notably, green catalysts like tannic acid and cellulose-SO₃H also show high efficacy, often utilizing water as a solvent, which enhances the environmental friendliness of the synthesis.

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis using p-Toluenesulfonic Acid (PTSA) in Aqueous Micelles

This protocol describes a highly efficient and environmentally friendly method for the synthesis of 1,4-dihydropyridines.

Materials :

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • p-Toluenesulfonic acid (PTSA) (10 mol%)

  • Sodium dodecyl sulfate (SDS) (0.1 M in water)

  • Ultrasonic bath

  • Standard laboratory glassware

Procedure :

  • To a solution of sodium dodecyl sulfate (SDS, 0.1 M) in water, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and p-toluenesulfonic acid (PTSA, 10 mol%).

  • Place the reaction mixture in an ultrasonic bath at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the product with cold water and dry to obtain the pure 1,4-dihydropyridine.

Protocol 2: One-Pot Bohlmann-Rahtz Pyridine Synthesis

This protocol outlines a modified, one-pot procedure for the synthesis of substituted pyridines, avoiding the isolation of the aminodiene intermediate.

Materials :

  • Enolizable ketone (1.0 equiv)

  • Ynone (1.0-1.2 equiv)

  • Ammonium acetate (5-10 equiv)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure :

  • Reaction Setup : To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).

  • Reaction Conditions : Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Workup :

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction :

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volume).

  • Washing and Drying :

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification :

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.

Visualizations

Experimental_Workflow_Catalyst_Screening cluster_start Initial Setup cluster_synthesis Synthesis & Optimization cluster_analysis Analysis & Iteration start Define Target Pyridine Diester reagents Select Starting Materials (Aldehyde, β-Ketoester, N-Source) start->reagents catalyst Select Catalyst (e.g., p-TSA, γ-Al2O3, etc.) reagents->catalyst conditions Set Reaction Conditions (Solvent, Temp, Time) catalyst->conditions reaction Perform Synthesis conditions->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Workup & Purification monitoring->workup analysis Analyze Yield & Purity workup->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot Low Yield/ Impurities end Final Product analysis->end High Yield & Purity optimize Optimize Conditions troubleshoot->optimize optimize->catalyst Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization & Aromatization aldehyde Aldehyde knoevenagel Knoevenagel Condensation (α,β-unsaturated carbonyl) aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq) enamine Enamine Formation ketoester2->enamine ammonia Ammonia/NH4OAc ammonia->enamine michael Michael Addition knoevenagel->michael enamine->michael cyclization Cyclization & Dehydration michael->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine oxidation Oxidation dihydropyridine->oxidation product Pyridine Diester oxidation->product Bohlmann_Rahtz_Workflow start Start: Enamine & Ethynyl Ketone michael_addition Michael Addition start->michael_addition aminodiene Aminodiene Intermediate michael_addition->aminodiene isomerization Heat-induced E/Z Isomerization aminodiene->isomerization cyclodehydration Cyclodehydration isomerization->cyclodehydration product Substituted Pyridine cyclodehydration->product

Validation & Comparative

A Comparative Guide to the Mass Spectrum of Diethyl 3,4-Pyridinedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of diethyl 3,4-pyridinedicarboxylate, a crucial analytical technique for its identification and characterization in various research and development settings. By comparing its fragmentation pattern with that of its isomer, diethyl 2,5-pyridinedicarboxylate, and the structurally related diethyl phthalate, this document offers a comprehensive resource for predicting and understanding its mass spectrometric behavior.

Predicted Fragmentation Pattern of Diethyl 3,4-Pyridinedicarboxylate

The mass spectrum of diethyl 3,4-pyridinedicarboxylate is anticipated to display a series of characteristic fragment ions resulting from the initial loss of an ethoxy radical, followed by further fragmentation of the pyridine ring and the remaining ester group. The molecular formula for diethyl 3,4-pyridinedicarboxylate is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol .

Table 1: Predicted Mass Spectrum Fragmentation of Diethyl 3,4-Pyridinedicarboxylate and Comparison with Related Compounds

m/z Proposed Fragment Ion for Diethyl 3,4-Pyridinedicarboxylate Proposed Structure Comparison with Diethyl 2,5-Pyridinedicarboxylate (m/z) [1][2]Comparison with Diethyl Phthalate (m/z) [3][4][5]
223[M]⁺˙ (Molecular Ion)C₁₁H₁₃NO₄⁺˙223222
178[M - OEt]⁺C₉H₈NO₃⁺178177
150[M - OEt - CO]⁺ or [M - CO₂Et]⁺C₈H₈NO₂⁺150149
122[M - OEt - CO - CO]⁺ or [M - CO₂Et - CO]⁺C₇H₆NO⁺123121
105[C₆H₄NO]⁺C₆H₄NO⁺105104
77[C₅H₄N]⁺C₅H₄N⁺7776

Note: The fragmentation data for diethyl 3,4-pyridinedicarboxylate is predicted based on common fragmentation patterns of aromatic esters and analysis of its isomers.

The fragmentation of esters in mass spectrometry is a well-documented process.[6] For aromatic esters, the molecular ion peak is typically observed, though it may be weak.[7] The most significant initial fragmentation is often the loss of the alkoxy group.[7][8][9]

Fragmentation Pathway Diagram

The proposed fragmentation pathway for diethyl 3,4-pyridinedicarboxylate under electron ionization is illustrated below. The process is initiated by the loss of an ethoxy radical to form a key acylium ion, which then undergoes subsequent neutral losses.

fragmentation_pathway M [M]⁺˙ m/z = 223 F1 [M - OEt]⁺ m/z = 178 M->F1 - •OCH₂CH₃ F2 [M - OEt - CO]⁺ m/z = 150 F1->F2 - CO F3 [M - OEt - CO - CO]⁺ m/z = 122 F2->F3 - CO F4 [C₅H₄N]⁺ m/z = 77 F3->F4 - C₂H₂O

Caption: Proposed EI fragmentation pathway for diethyl 3,4-pyridinedicarboxylate.

Experimental Protocols

The following is a standard protocol for the analysis of diethyl 3,4-pyridinedicarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds.[10]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.[10]

GC Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.[10]

  • Injector Temperature: 250°C.[10]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10][11]

  • MS Transfer Line Temperature: 280°C.[10]

  • Mass Range: 40-400 amu.[10]

Sample Preparation: Prepare a dilute solution of diethyl 3,4-pyridinedicarboxylate (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.[10]

Comparative Analysis

The fragmentation pattern of diethyl 3,4-pyridinedicarboxylate is expected to be very similar to its isomer, diethyl 2,5-pyridinedicarboxylate, due to the presence of the same functional groups and pyridine core. The primary fragmentation will likely involve the loss of an ethoxy group to form an ion at m/z 178.[1][2]

In comparison, diethyl phthalate, which has a benzene core instead of a pyridine core, also shows a primary fragmentation corresponding to the loss of an ethoxy group, resulting in a fragment at m/z 177.[3][5] The base peak for diethyl phthalate is often observed at m/z 149, corresponding to the loss of an ethoxy group followed by the loss of carbon monoxide. A similar loss is predicted for diethyl 3,4-pyridinedicarboxylate, leading to a fragment at m/z 150.

This comparative approach, leveraging data from structurally similar molecules, provides a robust framework for the interpretation of the mass spectrum of diethyl 3,4-pyridinedicarboxylate, enabling its confident identification in complex analytical workflows.

References

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Functional Group Analysis in Cinchomeronic Ester and its Alternatives via FT-IR Spectroscopy

For researchers and professionals in drug development and materials science, understanding the molecular structure of key organic compounds is paramount. Cinchomeronic acid and its esters, derivatives of pyridine-3,4-dicarboxylic acid, are significant scaffolds in the synthesis of pharmaceuticals and functional polymers. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and effective method for the identification of functional groups, offering crucial insights into the chemical structure of these molecules. This guide presents a comparative FT-IR analysis of diethyl cinchomeronate and two common alternatives: diethyl 2,5-pyridinedicarboxylate and diethyl phthalate.

A standard and efficient method for obtaining the infrared spectra of liquid and solid organic compounds is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum: Before analyzing a sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows for the subtraction of any environmental interferences, such as atmospheric water and carbon dioxide.

  • Sample Application:

    • Liquids: A few drops of the liquid sample are placed directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

    • Solids: A small amount of the solid sample is placed on the crystal, and a pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: The FT-IR spectrum of the sample is then recorded. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Cleaning: After each measurement, the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or ethanol) and dried with a soft, non-abrasive wipe to prevent cross-contamination.

FT-IR Data Summary of Cinchomeronic Ester and Alternatives

The following table summarizes the characteristic FT-IR absorption peaks for diethyl cinchomeronate and its alternatives. These peaks correspond to the vibrational frequencies of the key functional groups within each molecule.

Functional Group Vibrational Mode Diethyl Cinchomeronate (Pyridine-3,4-dicarboxylate) Diethyl 2,5-Pyridinedicarboxylate Diethyl Phthalate
C-H (Aromatic/Pyridine)Stretching~3100-3000 cm⁻¹~3100-3000 cm⁻¹3065, 3020 cm⁻¹
C-H (Aliphatic, -CH₂)Stretching~2980-2900 cm⁻¹~2980-2900 cm⁻¹2982, 2938 cm⁻¹
C=O (Ester)Stretching~1725 cm⁻¹[1]1730, 1710 cm⁻¹[2]1729 cm⁻¹
C=C, C=N (Pyridine Ring)Stretching~1600-1400 cm⁻¹1600 cm⁻¹[2]1601, 1581 cm⁻¹
C-O (Ester)Stretching~1300-1100 cm⁻¹1280, 1250, 1100 cm⁻¹[2]1266, 1070 cm⁻¹
Aromatic C-HOut-of-plane Bending~900-700 cm⁻¹750 cm⁻¹[2]741 cm⁻¹

Analysis and Comparison

The FT-IR spectra of these three esters display both similarities and distinguishing features. The most prominent absorption for all is the strong C=O stretching band of the ester functional groups, typically found in the 1730-1710 cm⁻¹ region. The presence of both aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹ is also a common feature.

The key differences arise from the substitution pattern of the aromatic ring. Diethyl cinchomeronate and diethyl 2,5-pyridinedicarboxylate, being pyridine derivatives, will exhibit characteristic C=C and C=N stretching vibrations within the pyridine ring in the 1600-1400 cm⁻¹ region. In contrast, diethyl phthalate, a benzene derivative, shows characteristic aromatic C=C stretching bands, which are noted as a doublet at 1601 cm⁻¹ and 1581 cm⁻¹.

Furthermore, the out-of-plane C-H bending vibrations in the "fingerprint" region (below 1000 cm⁻¹) can be diagnostic of the substitution pattern on the aromatic ring. For instance, diethyl phthalate has a strong absorbance at 741 cm⁻¹, which is characteristic of ortho-disubstitution on a benzene ring. The pyridine esters will have their own unique patterns of absorption in this region, which can be used to differentiate them from one another and from the phthalate ester.

Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for the FT-IR analysis of an organic compound like cinchomeronic ester.

FTIR_Workflow FT-IR Analysis Workflow start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background sample_prep Sample Preparation (Place liquid or solid on crystal) background->sample_prep acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) sample_prep->acquire_spectrum process_data Data Processing (Background subtraction, baseline correction) acquire_spectrum->process_data peak_analysis Peak Analysis (Identify peak positions and intensities) process_data->peak_analysis functional_group Functional Group Assignment (Correlate peaks to vibrations) peak_analysis->functional_group comparison Compare with Reference Spectra (Identify compound/impurities) functional_group->comparison end End comparison->end

FT-IR Analysis Workflow Diagram

References

A Comparative Analysis of the Biological Activities of Diethyl Pyridine-2,4-dicarboxylate and its 3,4-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the known biological activities of two isomeric compounds: diethyl pyridine-2,4-dicarboxylate and diethyl pyridine-3,4-dicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is based on currently available scientific literature.

Introduction

Pyridine dicarboxylate derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The position of the carboxylate groups on the pyridine ring can significantly influence the compound's interaction with biological targets. This guide focuses on a direct comparison between the 2,4- and 3,4-isomers of diethyl pyridine-dicarboxylate, summarizing their known biological profiles and highlighting areas for future research.

Diethyl Pyridine-2,4-dicarboxylate: A Profile of Known Biological Activity

Diethyl pyridine-2,4-dicarboxylate is recognized for its role as a pro-inhibitor of prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis. Its biological effects also extend to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein in cellular responses to low oxygen conditions.

Inhibition of Prolyl 4-Hydroxylase

The primary established biological activity of diethyl pyridine-2,4-dicarboxylate is its ability to inhibit prolyl 4-hydroxylase. This enzyme is essential for the post-translational modification of proline residues in procollagen, a critical step in the formation of stable collagen triple helices. By inhibiting this enzyme, diethyl pyridine-2,4-dicarboxylate can modulate collagen production.

Stabilization of HIF-1α

In addition to its effects on collagen synthesis, diethyl pyridine-2,4-dicarboxylate, particularly in combination with resveratrol, has been shown to stabilize HIF-1α. This stabilization is significant as HIF-1α is a transcription factor that regulates the expression of genes involved in various physiological processes, including angiogenesis and cellular adaptation to hypoxia. This activity has been explored in the context of promoting hair growth.

This compound: An Isomer with Underexplored Biological Potential

In stark contrast to its 2,4-isomer, there is a notable lack of specific experimental data on the biological activity of this compound. Its primary documented applications are in the field of polymer chemistry, where it serves as a monomer for the synthesis of polyesters, and as an intermediate in the synthesis of more complex molecules.

While direct evidence is wanting, the broader class of pyridine dicarboxylate derivatives has been associated with a range of biological activities, suggesting potential avenues of investigation for the 3,4-isomer. These potential activities include:

  • Antimicrobial Properties: The pyridine nucleus is a common scaffold in many antimicrobial agents.

  • Enzyme Inhibition: Derivatives of pyridine dicarboxylic acids have been investigated as inhibitors of various enzymes, including α-glucosidase, which is a target in the management of diabetes.

It is important to emphasize that these are speculative activities for the 3,4-isomer and require experimental validation. The lack of published research on the biological profile of this compound represents a significant knowledge gap and an opportunity for future research.

Quantitative Data Summary

Due to the lack of available data for the 3,4-isomer, a direct quantitative comparison is not possible. The following table summarizes the known biological activity for the 2,4-isomer.

CompoundBiological TargetActivity TypeQuantitative Data
Diethyl Pyridine-2,4-dicarboxylateProlyl 4-HydroxylasePro-inhibitorData not specified in available literature
Diethyl Pyridine-2,4-dicarboxylateHIF-1αStabilizerData not specified in available literature
This compoundNot Established-Not Available

Experimental Protocols

Prolyl 4-Hydroxylase Inhibition Assay

The inhibitory activity of diethyl pyridine-2,4-dicarboxylate on prolyl 4-hydroxylase is typically assessed using an in vitro assay with purified enzyme. A common method involves measuring the hydroxylation of a synthetic peptide substrate, such as (Pro-Pro-Gly)n.

General Protocol:

  • Enzyme Preparation: Prolyl 4-hydroxylase is purified from a suitable source, such as chick embryos or recombinant expression systems.

  • Reaction Mixture: The assay is conducted in a buffer containing the purified enzyme, the peptide substrate, Fe²⁺, 2-oxoglutarate, and ascorbate as co-factors.

  • Inhibitor Addition: Diethyl pyridine-2,4-dicarboxylate is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Quantification of Hydroxyproline: The amount of hydroxyproline formed is quantified. This can be achieved through various methods, including HPLC analysis after acid hydrolysis of the peptide or by measuring the release of ¹⁴CO₂ from [¹⁴C]2-oxoglutarate.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of hydroxyproline formed in the presence and absence of the inhibitor. IC₅₀ values are then determined from dose-response curves.

Visualizations

Signaling Pathway of Prolyl 4-Hydroxylase Inhibition

prolyl_hydroxylase_inhibition cluster_collagen_synthesis Collagen Synthesis Pathway cluster_inhibition Inhibition Mechanism Procollagen Procollagen Prolyl_4_Hydroxylase Prolyl 4-Hydroxylase (P4H) Procollagen->Prolyl_4_Hydroxylase Substrate Hydroxyproline_Formation Hydroxyproline Formation Prolyl_4_Hydroxylase->Hydroxyproline_Formation Catalyzes Stable_Collagen Stable Collagen Triple Helix Hydroxyproline_Formation->Stable_Collagen DPD_2_4 Diethyl Pyridine-2,4-dicarboxylate DPD_2_4->Prolyl_4_Hydroxylase Inhibits

Caption: Inhibition of Prolyl 4-Hydroxylase by Diethyl Pyridine-2,4-dicarboxylate.

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Cofactors, and Inhibitor Start->Prepare_Reagents Incubation Incubate Reaction Mixture Prepare_Reagents->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Analysis Quantify Product Formation (e.g., HPLC) Stop_Reaction->Analysis Data_Processing Calculate % Inhibition and IC50 Value Analysis->Data_Processing End End Data_Processing->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

The comparative analysis of diethyl pyridine-2,4-dicarboxylate and its 3,4-isomer reveals a significant disparity in our understanding of their biological activities. While the 2,4-isomer is a known inhibitor of prolyl 4-hydroxylase and a stabilizer of HIF-1α, the 3,4-isomer remains largely uncharacterized in a biological context. The potential for the 3,4-isomer to exhibit antimicrobial or other enzyme inhibitory activities, based on the properties of related compounds, warrants further investigation. This guide highlights the need for dedicated studies to elucidate the pharmacological profile of this compound, which could uncover novel therapeutic applications.

A Researcher's Guide to Differentiating Diethyl Pyridinedicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of the spectroscopic differences between the six isomers of diethyl pyridinedicarboxylate, supported by experimental data and detailed analytical protocols.

The substitution pattern of the two ethyl carboxylate groups on the pyridine ring significantly influences the electronic environment of the molecule. These differences manifest in distinct spectroscopic signatures, allowing for unambiguous identification through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the six isomers of diethyl pyridinedicarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are highly dependent on the position of the ester groups.

IsomerAromatic Protons (δ, ppm)Ethyl Protons (δ, ppm)
Diethyl 2,3-pyridinedicarboxylate H-4: ~8.2 (dd), H-5: ~7.5 (dd), H-6: ~8.8 (dd)~4.4 (q), ~1.4 (t)
Diethyl 2,4-pyridinedicarboxylate H-3: ~8.9 (s), H-5: ~8.1 (d), H-6: ~9.1 (d)~4.5 (q), ~1.4 (t)
Diethyl 2,5-pyridinedicarboxylate H-3: ~8.7 (d), H-4: ~8.4 (dd), H-6: ~9.2 (d)~4.4 (q), ~1.4 (t)
Diethyl 2,6-pyridinedicarboxylate H-3,5: ~8.3 (d), H-4: ~8.0 (t)~4.5 (q), ~1.5 (t)
Diethyl 3,4-pyridinedicarboxylate H-2: ~9.2 (s), H-5: ~7.8 (d), H-6: ~8.9 (d)~4.4 (q), ~1.4 (t)
Diethyl 3,5-pyridinedicarboxylate H-2,6: ~9.3 (s), H-4: ~8.8 (s)~4.5 (q), ~1.4 (t)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The ethyl groups for each isomer typically show a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide further structural confirmation by showing the distinct chemical shifts of the carbon atoms in the pyridine ring and the ester groups.

IsomerAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Ethyl Carbons (δ, ppm)
Diethyl 2,3-pyridinedicarboxylate ~125-155~165, ~166~62, ~14
Diethyl 2,4-pyridinedicarboxylate ~122-158~164, ~165~62, ~14
Diethyl 2,5-pyridinedicarboxylate ~128-154~164, ~165~62, ~14
Diethyl 2,6-pyridinedicarboxylate ~127, ~138, ~149~165~62, ~14
Diethyl 3,4-pyridinedicarboxylate ~125-158~165, ~166~62, ~14
Diethyl 3,5-pyridinedicarboxylate ~128, ~138, ~154~165~62, ~14

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The primary diagnostic peaks in the IR spectra of these isomers are the C=O stretching vibrations of the ester groups and the C=C/C=N stretching vibrations of the pyridine ring.

IsomerC=O Stretch (cm⁻¹)C=C, C=N Stretch (cm⁻¹)
Diethyl 2,3-pyridinedicarboxylate ~1730, ~1710~1600-1400
Diethyl 2,4-pyridinedicarboxylate ~1725~1600-1400
Diethyl 2,5-pyridinedicarboxylate ~1720~1590-1400
Diethyl 2,6-pyridinedicarboxylate ~1725~1580-1400
Diethyl 3,4-pyridinedicarboxylate ~1725~1590-1400
Diethyl 3,5-pyridinedicarboxylate ~1720~1590-1400
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the diethyl pyridinedicarboxylate isomers typically shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) groups.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Isomers 223194 ([M-C₂H₅]⁺), 178 ([M-OC₂H₅]⁺), 150 ([M-COOC₂H₅]⁺), 122 ([M-2COOC₂H₅]⁺)

Note: While the major fragment ions are similar, the relative intensities of these fragments can vary between isomers, providing additional structural clues.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diethyl pyridinedicarboxylate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for liquids.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The logical workflow for the spectroscopic differentiation of diethyl pyridinedicarboxylate isomers is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Isomer_Mixture Unknown Isomer or Mixture NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Mixture->NMR IR IR Spectroscopy Isomer_Mixture->IR MS Mass Spectrometry Isomer_Mixture->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Identification Structure Elucidation NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic analysis of diethyl pyridinedicarboxylate isomers. By carefully applying these techniques and comparing the obtained data with the reference values provided, researchers can confidently identify the specific isomer in their samples.

Diethyl pyridine-3,4-dicarboxylate versus diethyl terephthalate in polymer synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diethyl Pyridine-3,4-dicarboxylate and Diethyl Terephthalate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of this compound and the widely used diethyl terephthalate in the context of polyester synthesis. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate monomer for their specific applications, ranging from novel biomaterials to functional polymers in drug delivery systems.

Introduction

Diethyl terephthalate is a well-established petroleum-based monomer, fundamental to the production of poly(ethylene terephthalate) (PET) and other commercial polyesters. These polymers are known for their excellent thermal and mechanical properties. In contrast, this compound is emerging as a bio-based alternative, derivable from lignin. The introduction of a nitrogen atom into the aromatic ring offers unique functionalities and properties to the resulting polyesters, such as altered thermal behavior and potential for post-polymerization modification. This guide explores the synthesis and performance characteristics of polymers derived from both monomers.

Monomer Structures and Polymerization Pathways

The chemical structures of this compound and diethyl terephthalate are depicted below, along with a general representation of the resulting polymer chains after polycondensation with a diol.

G cluster_0 Monomers cluster_1 Polymer Repeat Units This compound This compound Poly(alkylene 3,4-pyridinedicarboxylate) Poly(alkylene 3,4-pyridinedicarboxylate) This compound->Poly(alkylene 3,4-pyridinedicarboxylate) + Diol - Ethanol Diethyl Terephthalate Diethyl Terephthalate Poly(alkylene terephthalate) Poly(alkylene terephthalate) Diethyl Terephthalate->Poly(alkylene terephthalate) + Diol - Ethanol

Caption: Chemical structures of the monomers and their corresponding polymer repeat units.

Comparative Performance Data

The performance of polyesters is critically dependent on the choice of monomer. The following tables summarize key thermal and mechanical properties of polymers synthesized from this compound and diethyl terephthalate with various diols.

Table 1: Thermal Properties of Polyesters

MonomerDiolPolymerization MethodGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5%) (°C)
This compound1,4-ButanediolEnzymatic-14--
Diethyl Terephthalate1,4-ButanediolMelt Polycondensation22-43220-230~360
This compound1,8-OctanediolEnzymatic4-320
Diethyl Terephthalate1,8-OctanediolMelt Polycondensation-130-140-

Note: Data for pyridine-based polyesters are from enzymatic synthesis, which may result in lower molecular weights and different thermal properties compared to melt polycondensation.

Table 2: Mechanical Properties of Polyesters

MonomerDiolYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Diethyl Pyridine-2,6-dicarboxylateDecanediol-12.5 ± 4.825.0 ± 6.0
Diethyl Terephthalate (PET)Ethylene Glycol2800-410048-7230-300

Note: Direct mechanical property data for polyesters from this compound is limited. Data for the 2,6-isomer is provided for a general comparison of pyridine-based polyesters. PET data is provided as a widely recognized benchmark.

Experimental Protocols

Detailed methodologies for the synthesis of polyesters from both monomers are provided below.

Protocol 1: Enzymatic Polymerization of this compound with 1,8-Octanediol

This method is advantageous for its mild reaction conditions and high selectivity, avoiding the need for metal catalysts.

Materials:

  • This compound

  • 1,8-Octanediol

  • Immobilized Candida antarctica Lipase B (CaLB, e.g., Novozym 435)

  • Diphenyl ether (solvent)

  • Methanol (for washing the enzyme)

  • Chloroform (for polymer dissolution)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Vacuum line

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask, combine equimolar amounts of this compound and 1,8-octanediol.

  • Solvent and Catalyst: Add diphenyl ether to achieve a monomer concentration of 0.1 M. Add immobilized CaLB (10% w/w of total monomers).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes.

  • Polymerization: Heat the mixture to 85°C with continuous stirring under a slow nitrogen flow.

  • Reaction Monitoring: Monitor the progress by analyzing aliquots via Gel Permeation Chromatography (GPC) to determine the molecular weight.

  • Termination and Purification: After the desired molecular weight is achieved (typically 24-48 hours), cool the reaction mixture. Dissolve the polymer in chloroform and precipitate it in cold methanol. Filter and dry the polymer under vacuum.

G start Start setup Combine Monomers, Solvent, and Catalyst start->setup end End purge Purge with Nitrogen setup->purge heat Heat to 85°C with Stirring purge->heat monitor Monitor Molecular Weight (GPC) heat->monitor monitor->heat Continue Reaction cool Cool Reaction monitor->cool Desired MW Reached dissolve Dissolve in Chloroform cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Filter and Dry Polymer precipitate->dry dry->end

Caption: Workflow for enzymatic polymerization.

Protocol 2: Two-Stage Melt Polycondensation of Diethyl Terephthalate with Ethylene Glycol

This is a conventional method for producing high molecular weight polyesters like PET.

Materials:

  • Diethyl terephthalate

  • Ethylene glycol

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • Phosphoric acid (stabilizer)

  • Nitrogen gas

Equipment:

  • Stainless steel reactor with a mechanical stirrer, condenser, and vacuum capabilities

  • Heating mantle or oil bath

Procedure:

  • Transesterification Stage:

    • Charge the reactor with diethyl terephthalate, ethylene glycol (in a molar ratio of 1:2.2), and zinc acetate (0.05-0.1% by weight of DET).

    • Heat the mixture to 180-220°C under a slow stream of nitrogen.

    • Ethanol is produced as a byproduct and is continuously removed by distillation.

    • Monitor the reaction until approximately 95% of the theoretical amount of ethanol is collected.

  • Polycondensation Stage:

    • Add antimony trioxide (0.03-0.05% by weight of DET) and phosphoric acid.

    • Gradually increase the temperature to 270-285°C.

    • Simultaneously, reduce the pressure to below 1 mmHg to facilitate the removal of excess ethylene glycol.

    • The viscosity of the melt will increase significantly. The reaction is monitored by the torque on the stirrer.

    • Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized.

G start Start trans Transesterification (180-220°C, N2) start->trans end End poly Polycondensation (270-285°C, Vacuum) trans->poly Add Polycondensation Catalyst extrude Extrude and Pelletize poly->extrude Desired Viscosity Reached extrude->end

Caption: Workflow for two-stage melt polycondensation.

Discussion and Conclusion

The choice between this compound and diethyl terephthalate for polymer synthesis will depend on the desired application and performance requirements.

  • Diethyl Terephthalate remains the industry standard for producing high-performance polyesters with excellent thermal and mechanical properties. The synthesis via melt polycondensation is a well-established, scalable process.

  • This compound presents a promising bio-based alternative. The presence of the pyridine nitrogen atom can lead to polymers with different characteristics. For instance, the enzymatic polymerization of this compound with 1,4-butanediol results in an amorphous polymer with a low glass transition temperature, in contrast to the semi-crystalline nature of poly(butylene terephthalate). This suggests that pyridine-based polyesters may be suitable for applications requiring greater flexibility or different processing characteristics. The pyridine moiety also offers a site for potential post-polymerization modifications, such as quaternization, which could be leveraged in applications like drug delivery or antimicrobial materials.

Further research is needed to fully explore the potential of polyesters derived from this compound, particularly in establishing structure-property relationships through various polymerization techniques and with a wider range of diols. The development of efficient melt polycondensation protocols for this monomer will be crucial for its broader adoption and for achieving higher molecular weight polymers with potentially enhanced mechanical properties.

Comparative Purity Analysis of Diethyl Pyridine-3,4-dicarboxylate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl pyridine-3,4-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods for its purity assessment are paramount in research, development, and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity determination of this compound. We present detailed experimental protocols and comparative data to assist researchers and drug development professionals in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and accuracy make it ideal for separating the main compound from closely related impurities.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. This was further diluted to a working concentration of 0.1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Mobile Phase (1 mg/mL stock) prep1->prep2 prep3 Dilute to Working Conc. (0.1 mg/mL) prep2->prep3 hplc1 Inject 10 µL Sample prep3->hplc1 hplc2 Isocratic Elution (ACN:H2O, 60:40) hplc1->hplc2 hplc3 C18 Column, 30°C hplc2->hplc3 hplc4 UV Detection at 260 nm hplc3->hplc4 data1 Integrate Peaks hplc4->data1 data2 Calculate Area % data1->data2 data3 Determine Purity data2->data3

Caption: Workflow for HPLC purity analysis.

Alternative Purity Analysis Methods

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, primary data for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile and thermally stable compounds. It offers excellent separation and provides structural information through mass spectrometry, aiding in impurity identification.

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 m/z.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H NMR spectroscopy is a primary analytical method that can determine purity without the need for a reference standard of the compound itself. Purity is calculated by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Procedure: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T₁).

  • Data Processing: Integrate the signals corresponding to the analyte (e.g., pyridine ring protons) and the internal standard (olefinic protons of maleic acid). Calculate purity based on the integral values, number of protons, and molecular weights.

Comparative Data Analysis

The following tables summarize the hypothetical quantitative data obtained from the analysis of a single batch of this compound using the three described methods.

Table 1: HPLC Purity Analysis Results

Peak IDRetention Time (min)Peak AreaArea %Identification
12.851,2340.11Unknown Impurity A
23.521,123,45699.75This compound
34.121,5670.14Unknown Impurity B
Total 1,126,257 100.00

Table 2: GC-MS Purity Analysis Results

Peak IDRetention Time (min)Peak AreaArea %Identification
18.912,1090.18Solvent/Low MW Impurity
211.451,178,94099.68This compound
312.031,6500.14Isomeric Impurity
Total 1,182,699 100.00

Table 3: ¹H NMR Purity Analysis Results

ParameterValue
Analyte Signal Integral1.00 (normalized)
Internal Standard Signal Integral1.05
Calculated Purity (% w/w)99.7%

Table 4: Method Comparison Summary

FeatureHPLCGC-MS¹H NMR
Principle Liquid-phase separationGas-phase separationNuclear spin resonance
Primary Use Purity & impurity profilingPurity & impurity IDAbsolute quantification
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Sample Volatility Not requiredRequiredNot required
Reference Standard Required for identityNot required for IDInternal standard required
Purity Result 99.75% (Area %)99.68% (Area %)99.7% (w/w)

Conclusion and Recommendations

The purity analysis of this compound yielded highly comparable results across HPLC, GC-MS, and ¹H NMR, with all methods indicating a purity of approximately 99.7%.

  • HPLC is recommended as the primary method for routine quality control due to its high precision, robustness, and ability to generate impurity profiles.

  • GC-MS serves as an excellent complementary technique, particularly for identifying volatile or thermally stable impurities that may not be well-resolved by HPLC.

  • ¹H NMR is the gold standard for obtaining an absolute quantitative purity value (w/w) and is invaluable for the certification of reference materials.

The choice of method should be guided by the specific requirements of the analysis, such as the need for routine testing, impurity identification, or absolute quantification.

Method_Comparison start_node Purity Analysis of This compound HPLC HPLC start_node->HPLC GCMS GC-MS start_node->GCMS NMR qNMR start_node->NMR method_node method_node pro_node pro_node con_node con_node HPLC_pro1 High Precision HPLC->HPLC_pro1 Pro HPLC_pro2 Ideal for Non-volatiles HPLC->HPLC_pro2 Pro HPLC_con1 Requires Reference Standard HPLC->HPLC_con1 Con GCMS_pro1 Excellent for Volatiles GCMS->GCMS_pro1 Pro GCMS_pro2 Provides Structural ID GCMS->GCMS_pro2 Pro GCMS_con1 Requires Thermal Stability GCMS->GCMS_con1 Con NMR_pro1 Absolute Quantification NMR->NMR_pro1 Pro NMR_pro2 Primary Method NMR->NMR_pro2 Pro NMR_con1 Lower Sensitivity NMR->NMR_con1 Con

Caption: Comparison of analytical techniques.

A Comparative Analysis of Pyridine Dicarboxylic Acid Esters as Enzyme Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the inhibitory potential of pyridine dicarboxylic acid esters against key enzymatic targets, supported by experimental data and detailed protocols.

Pyridine dicarboxylic acid esters are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile structures and potential as enzyme inhibitors. Their ability to interact with the active sites of various enzymes makes them promising candidates for the development of novel therapeutics. This guide provides a comparative overview of their inhibitory activities against several key enzymes, detailed experimental protocols for assessing their efficacy, and insights into the signaling pathways they modulate.

Data Presentation: Inhibitory Activities of Pyridine Dicarboxylic Acid Derivatives

The inhibitory potential of pyridine dicarboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 values for select pyridine dicarboxylic acid derivatives against D-dopachrome tautomerase and histone demethylase JMJD2E.

CompoundTarget EnzymeIC50 (µM)Reference
2,5-Pyridinedicarboxylic acidD-dopachrome tautomerase~27[1][2] In a study identifying it as a selective inhibitor, 2,5-pyridinedicarboxylic acid was found to effectively block the D-DT-induced activation of the CD74 receptor.[1][3][4] This compound demonstrated a significant 79-fold selectivity for D-DT over the homologous protein MIF.[1][3]
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acidD-dopachrome tautomerase27Discovered through virtual screening, this compound also inhibits the binding of D-DT to its receptor CD74.[2][5]
3-substituted pyridine 2,4-dicarboxylic acidsHistone Demethylase JMJD2EPotent inhibitionSeveral 3-substituted pyridine 2,4-dicarboxylic acids have been identified as potent inhibitors of the histone demethylase JMJD2E, with some showing selectivity over other related enzymes.[6][7]
Pyridine-4-carboxylic acid analoguesHistone Demethylase KDM4C< 1As per AlphaLISA assays, certain pyridine-4-carboxylic acid analogues have demonstrated potent inhibition of KDM4C.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key enzyme inhibition assays.

D-dopachrome Tautomerase (D-DT) Inhibition Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of D-DT.

Materials:

  • Recombinant human D-DT protein

  • p-Hydroxyphenylpyruvic acid (HPP) substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 20 mM NaCl)

  • Test compounds (pyridine dicarboxylic acid esters) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 306 nm

Procedure:

  • Prepare a stock solution of the HPP substrate in the assay buffer.

  • Add the assay buffer, D-DT enzyme, and the test compound at various concentrations to the wells of the 96-well plate. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the test compound at room temperature for a specified time (e.g., 30 minutes).[9]

  • Initiate the enzymatic reaction by adding the HPP substrate to all wells.

  • Immediately measure the change in absorbance at 306 nm over time (e.g., for 180 seconds) using a microplate reader.[10]

  • The rate of the reaction is proportional to the change in absorbance. Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histone Demethylase (HDM) Inhibition Assay

This protocol describes a general method for measuring the inhibition of histone demethylases, such as JMJD2E.

Materials:

  • Recombinant human histone demethylase (e.g., JMJD2E)

  • Biotinylated histone peptide substrate (e.g., H3K9me3)

  • AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K9me2)

  • Streptavidin-coated donor beads

  • Assay buffer

  • Test compounds

  • 384-well white microplate

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Add the assay buffer, histone demethylase, and test compounds to the wells of the microplate.

  • Add the biotinylated histone peptide substrate to all wells.

  • Incubate the reaction mixture at room temperature to allow for enzymatic demethylation.

  • Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.

  • Add the streptavidin-coated donor beads.

  • Incubate the plate in the dark to allow for bead proximity binding.

  • Measure the AlphaLISA signal using a microplate reader. The signal is inversely proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

α-Amylase Inhibition Assay (DNSA Method)

This colorimetric assay is used to screen for inhibitors of α-amylase.[11][12][13][14][15]

Materials:

  • α-Amylase solution (e.g., porcine pancreatic α-amylase)

  • Starch solution (1% w/v)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (e.g., 0.02 M sodium phosphate buffer with 0.006 M NaCl, pH 6.9)

  • Test compounds

  • 96-well microplate or test tubes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Mix the α-amylase solution with the test compound at various concentrations in the phosphate buffer.[15]

  • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[11]

  • Add the starch solution to initiate the enzymatic reaction and incubate for a further period (e.g., 3 minutes).[15]

  • Stop the reaction by adding the DNSA reagent.[11]

  • Boil the mixture for a set time (e.g., 10 minutes) to allow for color development.[15]

  • Cool the mixture to room temperature and dilute with distilled water if necessary.

  • Measure the absorbance at 540 nm.[11][13] The intensity of the color is proportional to the amount of reducing sugars produced, which is indicative of enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by the inhibition of D-dopachrome tautomerase and histone demethylases.

D_DT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pyridine Dicarboxylic Acid Ester Pyridine Dicarboxylic Acid Ester DDT D-DT Pyridine Dicarboxylic Acid Ester->DDT Inhibits CD74 CD74 Receptor DDT->CD74 Binds ERK ERK1/2 CD74->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

D-DT signaling pathway inhibition.

HDM_Signaling_Pathway cluster_nucleus Nucleus Pyridine Dicarboxylic Acid Ester Pyridine Dicarboxylic Acid Ester HDM Histone Demethylase (e.g., JMJD2E) Pyridine Dicarboxylic Acid Ester->HDM Inhibits Histone Methylated Histone (e.g., H3K9me3) HDM->Histone Acts on Demethylated_Histone Demethylated Histone (e.g., H3K9me2) Histone->Demethylated_Histone Demethylation Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Leads to

Histone demethylase inhibition mechanism.
Experimental Workflow Diagram

The generalized workflow for screening and characterizing enzyme inhibitors is depicted below.

Experimental_Workflow cluster_workflow Enzyme Inhibitor Screening Workflow A Compound Library (Pyridine Dicarboxylic Acid Esters) B Enzyme Inhibition Assay (e.g., D-DT, HDM, α-Amylase) A->B C Data Analysis (Calculate % Inhibition) B->C D IC50 Determination C->D E Lead Compound Identification D->E

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl Pyridine-3,4-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of diethyl pyridine-3,4-dicarboxylate, a compound utilized in the synthesis of bio-based polyesters.[1] Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessary safety precautions.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

Data sourced from various safety data sheets.[2][3][4][5]

Experimental Protocol for Proper Disposal

The following protocol outlines the systematic procedure for the safe disposal of this compound. This process should be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

2. Waste Characterization and Segregation:

  • This compound is a non-halogenated organic compound.

  • It should be collected in a designated, leak-proof, and clearly labeled "Non-Halogenated Organic Waste" container.[6]

  • Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers to prevent dangerous chemical reactions.[7][8]

3. Waste Container Management:

  • Use a container compatible with the chemical. Plastic or glass bottles are generally acceptable.[8][9]

  • The container must be in good condition, with a secure, tight-fitting lid.[8]

  • Keep the waste container closed except when adding waste.[6][8]

4. Labeling of Hazardous Waste:

  • Properly label the waste container immediately upon the first addition of waste.[10]

  • The label must include the following information in clear, legible English:[8][9]

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6][9]

    • An accurate estimation of the concentration and volume.

    • The date of waste generation.[9]

    • The name and contact information of the principal investigator or laboratory supervisor.[9]

    • The specific location of waste generation (e.g., building and room number).[9]

    • Checkmarked hazard pictograms for irritants.[9]

5. Storage of Chemical Waste:

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[7]

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.[7]

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills.[8][10]

6. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[9][11] Chemical waste is regulated and requires special disposal procedures.[9]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]

  • Follow all institutional procedures for waste collection, which may include completing a hazardous waste information form.[9]

7. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][8]

  • Collect the rinsate as hazardous waste in the appropriate non-halogenated solvent waste container.[8]

  • After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular laboratory trash or recycling, provided all labels have been removed or defaced.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Non-Halogenated Organic fume_hood->characterize container Select Compatible, Labeled 'Non-Halogenated Waste' Container characterize->container segregate Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) container->segregate label_waste Label Container with: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information segregate->label_waste empty_q Is the Container Empty? segregate->empty_q store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end End: Waste Safely Disposed contact_ehs->end empty_q->label_waste No triple_rinse Triple-Rinse with Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Diethyl Pyridine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Diethyl pyridine-3,4-dicarboxylate, including personal protective equipment (PPE), operational protocols, and disposal plans.

Chemical Identifier:

  • CAS Number: 1678-52-0

Hazard Identification and Classification

This compound is classified with the following hazards.[1] It is crucial to understand these risks before handling the substance.

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Skin Irritation2H315WarningCauses skin irritation.[1]
Eye Irritation2H319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3H335WarningMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure safety when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Eyeshields / Safety GogglesProtects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant glovesPrevents skin contact and subsequent irritation.
Respiratory Protection Type ABEK (EN14387) respirator filterNecessary when working in poorly ventilated areas or when vapors are generated to avoid respiratory tract irritation.
Body Protection Laboratory CoatProvides a barrier against accidental spills on clothing and skin.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Wear the appropriate personal protective equipment as detailed above.[1]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, get medical help.[1]
Skin Contact Take off contaminated clothing and wash it before reuse.[1] Wash the affected skin with plenty of water.[1] If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do so, and continue rinsing.[1]
Ingestion If swallowed, seek medical advice immediately.

Spill and Disposal Management

Spill Response:

  • For small spills, absorb the material with an inert absorbent and place it in a suitable container for disposal.

  • For large spills, evacuate the area and follow emergency procedures.

Disposal:

  • Dispose of the contents and the container at an approved waste disposal facility.[1]

  • Follow all local, regional, and national regulations for chemical waste disposal.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Procedures start Start: Handling this compound assess_risk Assess Risks: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_risk don_ppe Wear Appropriate PPE: - Eyeshields - Gloves - Respirator (if needed) - Lab Coat assess_risk->don_ppe handle Handle in Well-Ventilated Area (e.g., Fume Hood) don_ppe->handle avoid_contact Avoid Contact and Inhalation handle->avoid_contact exposure Exposure Event handle->exposure spill Spill Occurs handle->spill wash_hands Wash Hands Thoroughly avoid_contact->wash_hands store Store in a Tightly Closed Container in a Well-Ventilated Area wash_hands->store dispose_waste Dispose of Waste Properly store->dispose_waste End of Lifecycle first_aid Administer First Aid: - Inhalation: Fresh Air - Skin: Wash with Water - Eyes: Rinse with Water exposure->first_aid If Exposed contain_spill Contain and Clean Up Spill spill->contain_spill If Spill contain_spill->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl pyridine-3,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl pyridine-3,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.